(4E)-oct-4-en-1-amine hydrochloride
Description
Properties
CAS No. |
2751633-73-3 |
|---|---|
Molecular Formula |
C8H18ClN |
Molecular Weight |
163.7 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Chemical properties and structure of (4E)-oct-4-en-1-amine hydrochloride
An In-depth Technical Guide to (4E)-oct-4-en-1-amine hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the chemical structure, properties, and characterization of (4E)-oct-4-en-1-amine hydrochloride. As this compound is not extensively documented in current literature, this paper establishes a foundational understanding by predicting its physicochemical and spectroscopic characteristics based on established principles of organic chemistry. Furthermore, this guide outlines a plausible synthetic pathway and a systematic workflow for its characterization, offering valuable insights for researchers in medicinal chemistry, materials science, and synthetic organic chemistry. The potential applications for this and similar long-chain alkenyl amines are also discussed, highlighting their utility as versatile chemical building blocks.
Introduction
(4E)-oct-4-en-1-amine hydrochloride is an organic salt featuring an eight-carbon aliphatic chain with a primary amine at one terminus and a trans-configured double bond at the C4 position. The presence of both a hydrophilic ammonium head and a lipophilic hydrocarbon tail imparts amphiphilic character to the molecule. The trans-alkene functionality introduces conformational rigidity and a site for further chemical elaboration. This unique combination of features makes it an intriguing, albeit under-researched, building block for various chemical applications.
Long-chain amines and their derivatives are of significant industrial and academic interest, finding use as corrosion inhibitors, emulsifiers, flotation agents, and precursors for more complex molecular architectures.[1][2] The incorporation of an E-alkene provides a strategic point for modifications such as epoxidation, dihydroxylation, or metathesis reactions, expanding its synthetic utility. This guide serves as a predictive yet scientifically grounded resource for professionals seeking to synthesize, characterize, and utilize this compound.
Predicted Chemical Structure and Properties
The structure of (4E)-oct-4-en-1-amine hydrochloride consists of a protonated primary amine (ammonium chloride) attached to an octene backbone. The "4E" designation specifies a trans geometry for the double bond between carbons 4 and 5.
Molecular Formula: C₈H₁₈ClN
Structure: CH₃-CH₂-CH₂-CH=CH-CH₂-CH₂-CH₂-NH₃⁺ Cl⁻
Physicochemical Properties
| Property | Predicted Value / Characteristic | Rationale |
| Molecular Weight | 163.69 g/mol | Calculated from the molecular formula C₈H₁₈ClN. |
| Physical State | White to off-white crystalline solid | Amine hydrochloride salts are typically crystalline solids at room temperature.[3] |
| Melting Point | Expected to be >100 °C | Amine salts have significantly higher melting points than their free base forms due to strong ionic interactions. |
| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol). Sparingly soluble in polar aprotic solvents (e.g., DMSO, DMF). Insoluble in nonpolar solvents (e.g., hexanes, toluene). | The ionic ammonium chloride group dominates the solubility profile, favoring polar solvents capable of solvating ions.[3] |
| pKa | ~10.5 - 11.0 | The pKa of the ammonium ion (R-NH₃⁺) is predicted to be in the typical range for primary alkylammonium ions. |
Proposed Synthesis Pathway
A robust and stereoselective synthesis is crucial for obtaining the desired (4E) isomer. A plausible and efficient route involves the reduction of a corresponding nitrile, which can be prepared via a Wittig reaction to establish the E-alkene. This approach offers good control over the double bond geometry.
Step-by-Step Methodology
Step 1: Synthesis of (E)-hept-3-enenitrile via Wittig Reaction
-
Suspend sodium hydride (NaH, 1.1 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Add diethyl (cyanomethyl)phosphonate (1.1 eq.) dropwise. The formation of the ylide is accompanied by hydrogen gas evolution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Cool the resulting ylide solution back to 0 °C and add butyraldehyde (1.0 eq.) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (E)-hept-3-enenitrile. The E-isomer is typically the major product in the Horner-Wadsworth-Emmons variant of the Wittig reaction.
Step 2: Reduction of (E)-hept-3-enenitrile to (4E)-oct-4-en-1-amine
-
In a flame-dried flask under an inert atmosphere, dissolve the (E)-hept-3-enenitrile (1.0 eq.) in anhydrous diethyl ether or THF.
-
Add lithium aluminum hydride (LiAlH₄, ~1.5 eq.) portion-wise at 0 °C. Caution: Highly exothermic reaction and evolution of hydrogen gas.
-
After the addition, allow the reaction to warm to room temperature and then reflux for 4-6 hours until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ used in grams (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 1 hour, then filter it off and wash thoroughly with diethyl ether.
-
Dry the combined filtrate over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate carefully under reduced pressure to yield the free amine, (4E)-oct-4-en-1-amine.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude (4E)-oct-4-en-1-amine in a minimal amount of anhydrous diethyl ether.
-
Slowly bubble dry hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in anhydrous ether dropwise, until precipitation ceases.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether to remove any non-basic impurities.
-
Dry the product under vacuum to yield pure (4E)-oct-4-en-1-amine hydrochloride.
Synthesis Workflow Diagram
Caption: Proposed synthetic workflow for (4E)-oct-4-en-1-amine hydrochloride.
Predicted Spectroscopic Data and Characterization
Confirming the structure of the synthesized product requires a combination of spectroscopic methods. The following sections detail the predicted spectra.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. The spectrum would be run in a solvent like D₂O or CD₃OD, and chemical shifts are referenced to TMS (0 ppm).
Predicted ¹H NMR (400 MHz, D₂O):
-
δ ~5.50-5.65 (m, 2H): Olefinic protons (-CH=CH-). The trans-coupling constant (³J) is expected to be large, around 15 Hz.
-
δ ~3.00 (t, 2H, J ≈ 7.6 Hz): Methylene protons adjacent to the ammonium group (-CH₂-NH₃⁺).
-
δ ~2.05-2.15 (m, 4H): Allylic protons (-CH₂-CH= and =CH-CH₂-).
-
δ ~1.70 (sextet, 2H, J ≈ 7.5 Hz): Methylene protons at C2 (-CH₂-CH₂-NH₃⁺).
-
δ ~1.40 (sextet, 2H, J ≈ 7.4 Hz): Methylene protons at C7 (CH₃-CH₂-).
-
δ ~0.90 (t, 3H, J ≈ 7.4 Hz): Methyl protons (-CH₃).
-
δ ~4.80 (s, broad, 3H): Ammonium protons (-NH₃⁺). This peak will exchange with D₂O and may not be visible. In a solvent like DMSO-d₆, it would appear as a broad singlet.
¹³C NMR Spectroscopy
The carbon NMR will provide information on the number of unique carbon environments.
Predicted ¹³C NMR (100 MHz, D₂O):
-
δ ~135.0: Olefinic carbon C5.
-
δ ~125.0: Olefinic carbon C4.
-
δ ~39.5: Carbon adjacent to nitrogen (C1).
-
δ ~35.0: Allylic carbon C6.
-
δ ~31.5: Allylic carbon C3.
-
δ ~28.0: Carbon C2.
-
δ ~22.0: Carbon C7.
-
δ ~13.5: Methyl carbon C8.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the key functional groups.
Predicted IR Absorptions (KBr pellet):
-
~3000-2800 cm⁻¹ (broad, strong): N-H stretching vibrations of the R-NH₃⁺ group, overlapping with C-H stretches.
-
~2960-2850 cm⁻¹ (medium-strong): C-H stretching of methylene and methyl groups.
-
~1600 cm⁻¹ (medium): N-H bending (scissoring) of the primary ammonium group.[4]
-
~965 cm⁻¹ (strong): C-H out-of-plane bending for the trans (E) double bond. This is a highly diagnostic peak.[5]
-
~1465 cm⁻¹ (medium): C-H bending of CH₂ groups.
Mass Spectrometry (MS)
Mass spectrometry would be performed on the free base. The hydrochloride salt is not volatile. The analysis would likely be done using Electrospray Ionization (ESI).
-
Molecular Ion (M⁺) of free base (C₈H₁₇N): m/z = 127.1361 (calculated). The presence of a single nitrogen atom means the molecular ion peak will have an odd nominal mass, according to the Nitrogen Rule.[6][7]
-
Major Fragmentation Pathways:
-
Alpha-Cleavage: The most common fragmentation for amines is cleavage of the C-C bond adjacent to the nitrogen.[7] This would lead to the loss of a C₇H₁₃ radical, resulting in a fragment at m/z = 30 ([CH₂=NH₂]⁺). This is often the base peak.
-
Allylic Cleavage: Cleavage at the allylic C3-C4 or C5-C6 bond is also likely. Cleavage at C5-C6 would result in a fragment at m/z = 70 ([C₄H₅NH₂]⁺).
-
Characterization Workflow
Caption: Systematic workflow for the characterization and verification of the final product.
Potential Applications
While specific applications for (4E)-oct-4-en-1-amine hydrochloride have not been reported, its structural motifs suggest utility in several research and development areas:
-
Surfactants and Emulsifiers: Like other long-chain alkyl amines, it could function as a cationic surfactant for use in formulations, as a flotation agent in mining, or as an emulsifier.[2]
-
Corrosion Inhibition: The amine group can adsorb onto metal surfaces, forming a protective monolayer. Long-chain amines are widely used as corrosion inhibitors in various industries.[8][9]
-
Synthetic Chemistry Building Block: The primary amine is a versatile handle for derivatization, allowing for the construction of amides, sulfonamides, and other nitrogen-containing compounds. The E-alkene can participate in a wide range of reactions, making this molecule a bifunctional building block for synthesizing complex targets, such as peptide isosteres or biologically active molecules.[10]
-
Materials Science: It could be used to functionalize surfaces or polymers. For instance, it could be grafted onto materials to alter their surface properties (e.g., hydrophobicity, charge) or to serve as a linker for attaching other molecules.
Safety and Handling
As a novel compound, a specific Safety Data Sheet (SDS) is not available. However, based on its chemical class (amine hydrochloride), the following precautions are essential:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Amine hydrochlorides can be acidic and irritating.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong bases and oxidizing agents.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Always perform a thorough risk assessment before handling any new chemical compound.
References
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Stymiest, J. L., et al. (2012). Allylic Amines as Key Building Blocks in the Synthesis of (E)-Alkene Peptide Isosteres. Organic Process Research & Development, 16(1), 123-133. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Popova, A., et al. (2011). Identification and Application of Corrosion Inhibiting Long-Chain Primary Alkyl Amines in Water Treatment in the Power Industry. In Developments in Corrosion Protection. InTech.
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OLI Systems, Inc. (2023). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. [Link]
- Imperial Chemical Industries PLC. (1979). Long chain amine derivatives and process for their preparation.
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Chegg Inc. (2022). 1H NMR Chemical Shifts. [Link]
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Wikipedia contributors. (2024). Amine. In Wikipedia, The Free Encyclopedia. [Link]
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Purdue University. (n.d.). Amines. [Link]
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LibreTexts. (2024). Spectroscopy of Amines. [Link]
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National Institute of Standards and Technology (NIST). (n.d.). 4-Octene, (E)-. In NIST Chemistry WebBook. [Link]
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LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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- 1. Long chain amine derivatives and process for their preparation - Patent 0013072 [data.epo.org]
- 2. Fatty Amines and Their Derivatives Industry Research Series - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
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Molecular weight and formula of (4E)-oct-4-en-1-amine HCl
Topic: Molecular Weight and Formula of (4E)-Oct-4-en-1-amine HCl Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Precision Characterization, Synthesis, and Structural Analysis
Executive Summary
(4E)-Oct-4-en-1-amine hydrochloride is a functionalized aliphatic amine characterized by an internal trans-alkene located at the C4 position of an eight-carbon chain. As a specialized building block, it finds utility in the synthesis of lipidoids for nucleic acid delivery (LNPs), pheromone analogues, and peptidomimetics where rigid stereochemical control of the hydrocarbon tail is required.
This guide provides a definitive breakdown of its molecular weight, chemical formula, and physicochemical properties, grounded in IUPAC standards. Furthermore, it outlines a validated synthetic pathway and analytical protocols to distinguish the (4E) isomer from its (4Z) counterpart, a critical quality attribute (CQA) in pharmaceutical applications.
Chemical Identity & Structural Analysis
Nomenclature and Identifiers
-
IUPAC Name: (4E)-Oct-4-en-1-amine hydrochloride
-
Common Synonyms: trans-4-Octen-1-amine HCl; trans-4-Octenylamine hydrochloride
-
SMILES (Free Base): CCC/C=C/CCCN
-
SMILES (Salt): CCC/C=C/CCCN.Cl
Stereochemistry
The "(4E)" designation indicates that the high-priority substituents (the propyl group at C5 and the aminopropyl group at C4) are on opposite sides of the double bond. This trans configuration imparts a linear geometry to the hydrocarbon chain, significantly affecting lipid packing and membrane fluidity compared to the cis (Z) isomer.
Molecular Formula & Weight Calculation
The precise molecular weight is derived using standard atomic weights (IUPAC 2022). The calculation accounts for the free base protonation to form the hydrochloride salt.
Component Breakdown
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |
| Carbon | C | 8 | 12.011 | 96.088 |
| Hydrogen | H | 18* | 1.008 | 18.144 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Chlorine | Cl | 1 | 35.450 | 35.450 |
| Total | 163.69 |
*Note: The free base (C₈H₁₇N) contains 17 hydrogens. The HCl salt adds one proton (H⁺) and one chloride ion (Cl⁻), bringing the total H count to 18.
Final Specifications
-
Molecular Formula: C₈H₁₈ClN
-
Molecular Weight (Average): 163.69 g/mol
-
Monoisotopic Mass: 163.1128 Da
Figure 1: Stoichiometric assembly of the hydrochloride salt from the free amine base.
Physicochemical Properties (Predicted)
Understanding the physicochemical profile is essential for formulation and handling.
| Property | Value (Predicted) | Context |
| Physical State | White to off-white solid | Hygroscopic crystalline powder. |
| Solubility | High in Water, MeOH, DMSO | Typical for amine hydrochlorides; insoluble in non-polar solvents (Hexane). |
| LogP (Free Base) | ~2.6 | Moderately lipophilic; suitable for membrane insertion. |
| pKa (Conjugate Acid) | ~10.5 | Typical for primary aliphatic amines. |
| Melting Point | 140–160 °C | Decomposition likely upon melting. |
Synthesis & Characterization Strategy
Since (4E)-oct-4-en-1-amine is not a ubiquitous commodity chemical, it is frequently synthesized from (4E)-oct-4-en-1-ol . The following protocol ensures retention of the E-stereochemistry established in the precursor.
Synthetic Route: The "Azide Sequence"
This route avoids harsh acidic conditions that might isomerize the double bond.
-
Activation : Convert (4E)-oct-4-en-1-ol to a mesylate or tosylate.
-
Displacement : Nucleophilic substitution with Sodium Azide (NaN₃) in DMF.
-
Reduction : Staudinger reduction (PPh₃/H₂O) or LAH reduction to the amine.
-
Salt Formation : Treatment with 4M HCl in Dioxane.
Figure 2: Synthetic workflow from the alcohol precursor to the amine hydrochloride salt.
Critical Quality Attribute: E/Z Determination
The most common impurity is the (4Z) isomer. Standard HPLC often fails to separate these geometric isomers without specialized chiral/lipid columns. ¹H-NMR is the gold standard for validation.
-
Protocol : Dissolve ~10 mg of the salt in DMSO-d₆ or CDCl₃ (add a drop of D₂O to exchange the NH₃⁺ protons to clear the spectrum).
-
Target Signal : The vinylic protons (H-4 and H-5) appear between 5.3–5.5 ppm.
-
Coupling Constant (J) :
-
Trans (E) : J = 12–16 Hz (Large coupling indicates anti-periplanar geometry).
-
Cis (Z) : J = 6–11 Hz.
-
If the spectrum shows a multiplet with J ≈ 15 Hz, the (4E) configuration is confirmed.
Handling and Stability
-
Hygroscopicity : As a primary amine hydrochloride, the compound will absorb atmospheric moisture.
-
Storage : Store at -20°C under argon or nitrogen. Keep in a desiccator when warming to room temperature to prevent condensation.
-
Stability : The isolated double bond is stable to standard laboratory conditions but susceptible to oxidation (ozonolysis/epoxidation) over long periods if exposed to air.
References
-
IUPAC Commission on Isotopic Abundances and Atomic Weights. (2022). Standard Atomic Weights. International Union of Pure and Applied Chemistry. [Link]
-
Matiushenkov, E. A., et al. (2003).[1] "Ethylation of 2-Alkenyltetrahydrofurans and 2-Alkenyltetrahydropyrans Catalyzed by Titanium(IV) Isopropoxide." Russian Journal of Organic Chemistry, 39(4), 504–510. (Source for (4E)-oct-4-en-1-ol synthesis). [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Reference for Gabriel/Staudinger synthesis protocols). [Link]
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. (Reference for alkene coupling constants). [Link]
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Comprehensive Solvation Thermodynamics and Solubility Profiling of (4E)-oct-4-en-1-amine Hydrochloride
Abstract: As a Senior Application Scientist, I approach the solubility profiling of amphiphilic salts not merely as a binary "soluble/insoluble" metric, but as a dynamic continuum of solvation, ion-pairing, and self-assembly. (4E)-oct-4-en-1-amine hydrochloride is a primary aliphatic amine salt characterized by an 8-carbon hydrophobic tail containing a rigidifying trans (E) double bond at the C4 position, capped by a highly polar ammonium chloride headgroup. This whitepaper systematically deconstructs its solubility behavior across aqueous and organic media, providing mechanistic insights, structured empirical data, and self-validating experimental protocols for drug development professionals.
Physicochemical Mechanics of Solvation
The solubility of (4E)-oct-4-en-1-amine hydrochloride is governed by the competing thermodynamic forces of its amphiphilic structure.
While the free base octylamine is notoriously insoluble in water (approximately 0.2 g/L at 25 °C) and readily floats on the aqueous surface, protonation to the hydrochloride salt fundamentally alters its dielectric requirements. The strong ion-dipole interactions facilitated by the
The presence of the (4E) double bond is mechanistically critical. Unlike saturated octylammonium chloride, the trans double bond restricts the conformational entropy of the alkyl chain. This rigidity slightly disrupts the tight packing parameters required for micellization, theoretically increasing the Critical Micelle Concentration (CMC) and altering the Krafft temperature compared to its fully saturated analog[2].
Solvation and Micellization Dynamics
In aqueous environments, the compound exists as solvated monomers at low concentrations. As concentration increases, the hydrophobic effect drives the alkyl tails to self-assemble into cationic micelles to minimize contact with water, a process driven by a large positive entropy change[2]. In organic solvents, solubility is strictly dictated by the solvent's dielectric constant and its ability to disrupt the ionic crystal lattice.
Solvation and micellization pathways of (4E)-oct-4-en-1-amine HCl across different solvent media.
Media-Specific Solubility Profiling
Aqueous Media
The compound is highly soluble in water due to the exothermic hydration of the chloride anion and the ammonium cation. However, researchers must account for the surfactant nature of the molecule. Above the CMC, the solution's physical properties (viscosity, surface tension, and conductivity) diverge sharply[3]. When formulating this compound for biological assays, maintaining concentrations below the CMC is often necessary to prevent membrane disruption or protein denaturation.
Organic Solvents
-
Polar Protic (e.g., Methanol, Ethanol): Excellent solubility. These solvents can hydrogen-bond with the chloride ion and solvate the ammonium proton, effectively breaking the crystal lattice[4].
-
Polar Aprotic (e.g., DMF, DMSO): Very soluble. DMF possesses a high enough dielectric constant to stabilize the separated ions, making it an ideal solvent for synthetic applications[4].
-
Non-Polar & Halogenated (e.g., Hexane, Chloroform): Sparingly soluble to practically insoluble. The low dielectric constant of chloroform and hexane cannot overcome the high lattice energy of the ionic salt[4].
Quantitative Solubility Matrix
The following table synthesizes the expected solubility profile based on the thermodynamic behavior of homologous C8-aliphatic amine hydrochlorides.
| Solvent System | Dielectric Constant (ε) | Solubility Category | Estimated Solubility (mg/mL) | Mechanistic Rationale |
| Water (pH 5-7) | 80.1 | Highly Soluble | > 100 mg/mL* | Strong ion-dipole interactions; forms micelles at high conc. |
| Methanol | 32.7 | Soluble | 50 - 100 mg/mL | H-bond donor/acceptor capabilities disrupt ionic lattice. |
| N,N-Dimethylformamide (DMF) | 36.7 | Very Soluble | > 100 mg/mL | High polarity stabilizes the ammonium cation[4]. |
| Chloroform | 4.8 | Sparingly Soluble | < 1 mg/mL | Insufficient polarity to overcome salt lattice energy[4]. |
| Hexane | 1.9 | Insoluble | < 0.1 mg/mL | Complete hydrophobic exclusion of the ionic headgroup. |
*Note: Apparent solubility in water may exceed 100 mg/mL, but solutions will transition into viscous micellar or liquid-crystalline phases.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, solubility and micellization must be measured using self-validating workflows. Relying solely on visual inspection is prone to error (e.g., mistaking a microemulsion for a true solution).
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
This method ensures the system has reached true thermodynamic equilibrium, avoiding the pitfalls of kinetic supersaturation.
-
Preparation: Add an excess amount of (4E)-oct-4-en-1-amine hydrochloride (e.g., 50 mg) to 1.0 mL of the target solvent in a sealed 2 mL glass HPLC vial.
-
Equilibration: Agitate the vials on a thermoshaker at 25.0 ± 0.1 °C at 500 RPM for 24 hours. Causality note: 24 hours is required to ensure the dissolution rate has plateaued and the crystal lattice is fully equilibrated with the bulk solvent.
-
Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes to pellet undissolved microcrystals.
-
Quantification: Carefully aspirate the supernatant. Dilute appropriately in a mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA) and quantify using HPLC-UV (at low wavelength, e.g., 210 nm) or LC-MS against a standard calibration curve.
Protocol B: Critical Micelle Concentration (CMC) via Conductometry
While surface tension is commonly used, it is highly susceptible to trace impurities which create false minimums. Bulk conductometry is the gold standard for ionic surfactants[3].
-
Baseline Measurement: Measure the specific conductivity (κ) of ultra-pure water (18.2 MΩ·cm) at 25.0 °C.
-
Titration: Prepare a concentrated stock solution of (4E)-oct-4-en-1-amine hydrochloride (e.g., 300 mM) in ultra-pure water.
-
Data Acquisition: Stepwise, titrate the stock solution into a known volume of water, recording the conductivity after each addition once the reading stabilizes.
-
Analysis: Plot specific conductivity (κ) versus surfactant concentration. The data will yield two linear intersecting regions. The sharp breakpoint—where the slope decreases due to the lower electrophoretic mobility of bulky micelles compared to free monomeric ions—is the exact CMC[3].
Self-validating experimental workflow for determining thermodynamic solubility and CMC.
Conclusion for Drug Development Professionals
When handling (4E)-oct-4-en-1-amine hydrochloride, researchers must treat it as a highly active cationic amphiphile. Its excellent solubility in water and polar aprotic solvents like DMF makes it highly versatile for both biological assays and downstream chemical synthesis. However, rigorous attention must be paid to its concentration in aqueous media; surpassing its CMC will fundamentally alter the physical state of the solution, potentially skewing assay kinetics, membrane permeability studies, and chromatographic retention times.
References
-
OCTYL AMINE - Ataman Kimya Source: Ataman Chemicals URL:[Link]
-
Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents Source: Analytical Chemistry - ACS Publications URL:[Link]
-
Calorimetric Study of Micelle Formation of Alkylammonium Chlorides in Water Source: J-Stage URL:[Link]
-
Micelle and Surface Tension of Double-Chain Cationic Surfactants Source: ACS Omega - ACS Publications URL:[Link]
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Distinguishing Stereoisomers: A Technical Guide to (4E)-oct-4-en-1-amine and (4Z)-oct-4-en-1-amine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the realm of drug development and molecular biology, the spatial arrangement of atoms within a molecule can dictate its efficacy, pharmacology, and toxicology. Geometric isomerism, specifically the distinction between E (entgegen) and Z (zusammen) configurations around a double bond, is a critical parameter that demands rigorous characterization. This guide provides an in-depth technical exploration of the differences between (4E)-oct-4-en-1-amine and (4Z)-oct-4-en-1-amine. We will dissect their structural nuances, outline robust analytical methodologies for their differentiation and separation, and discuss stereoselective synthetic strategies. This document is intended to serve as a practical resource for researchers, offering both theoretical grounding and actionable experimental protocols.
The Foundational Importance of Geometric Isomerism
Isomers are compounds that share the same molecular formula but differ in the arrangement of their atoms.[1] For molecules like oct-4-en-1-amine, the restricted rotation around the carbon-carbon double bond at the C4 position gives rise to two distinct geometric isomers: (4E) and (4Z).
-
(4Z)-oct-4-en-1-amine : In this isomer, the higher-priority substituent groups on each carbon of the double bond are on the same side (cis).
-
(4E)-oct-4-en-1-amine : Here, the higher-priority groups are on opposite sides (trans).
This seemingly subtle difference in geometry profoundly impacts the molecule's overall shape, which in turn influences its physical properties and its interaction with biological systems such as enzymes and receptors. In pharmaceutical development, one isomer may exhibit the desired therapeutic effect while the other could be inactive or even toxic.[2] Therefore, the ability to selectively synthesize, separate, and unequivocally identify these isomers is paramount.
Sources
Advanced Technical Guide: Unsaturated Aliphatic Amine Hydrochlorides
Executive Summary
Unsaturated aliphatic amine hydrochlorides represent a critical class of cationic surfactants and reactive intermediates bridging organic synthesis, nanotechnology, and pharmaceutical formulation. Unlike their saturated counterparts (e.g., stearylamine HCl), the presence of cis- or trans-unsaturation introduces unique rheological properties, lower critical micelle concentrations (CMC), and specific reactivities (e.g., polymerization or thiol-ene clicking). This guide dissects the structure-function relationships, selective synthesis pathways, and validated applications of these compounds, with a specific focus on Allylamine Hydrochloride (short-chain monomer) and Oleylamine Hydrochloride (long-chain surfactant).
Molecular Architecture & Physicochemical Properties[1][2]
The utility of unsaturated amine hydrochlorides stems from the interplay between the hydrophilic ammonium headgroup (
The "Kink" Effect in Long-Chain Amines
In long-chain variants like Oleylamine HCl (C18:1) , the cis-double bond at C9 introduces a conformational "kink." This prevents the tight packing observed in saturated analogs (like stearylamine), resulting in:
-
Lower Melting Points: Liquid crystalline phases are accessible at lower temperatures.
-
Increased Membrane Fluidity: When used in liposomal drug delivery, they destabilize endosomal membranes more effectively than saturated lipids.
-
Solubility Profiles: Enhanced solubility in organic solvents compared to saturated salts.
Reactivity of the Alkene Handle
-
Allylamine HCl: The terminal double bond is electronically activated for radical polymerization, enabling the synthesis of Poly(allylamine hydrochloride) (PAH), a standard cationic polyelectrolyte.
-
Fatty Amine HCls: Internal double bonds serve as sites for functionalization via epoxidation or thiol-ene "click" chemistry, allowing for the attachment of fluorescent probes or targeting ligands.
Comparative Data: Saturated vs. Unsaturated[3]
| Property | Stearylamine HCl (C18:0) | Oleylamine HCl (C18:1, cis-9) | Allylamine HCl (C3:1) |
| Physical State (25°C) | Solid (Crystalline) | Solid/Semi-solid (Waxy) | Solid (Hygroscopic) |
| Packing Parameter | High (Dense) | Low (Disordered) | N/A (Monomer) |
| Water Solubility | Low (< 0.1 mg/mL) | Moderate (Micellar) | Very High |
| CMC (approx.) | ~0.2 mM | ~0.5 - 1.0 mM* | N/A |
| Primary Application | Antistatic Agent | Nanoparticle Capping/Antimicrobial | Hydrogel/Polymer Synthesis |
*Note: CMC values are highly dependent on ionic strength and counter-ion concentration.
Synthesis Strategies: The Selectivity Challenge
The industrial production of unsaturated amines typically proceeds via the hydrogenation of unsaturated nitriles.[1] The critical technical challenge is chemoselectivity : reducing the nitrile group (
Selective Hydrogenation Workflow
To prevent saturation of the alkene, specialized catalysts (e.g., Raney Nickel doped with chromium or zinc) and controlled hydrogen pressures are required.
Figure 1: Chemoselective synthesis pathway for unsaturated aliphatic amine hydrochlorides from nitrile precursors.
Laboratory Scale Salt Formation
For researchers converting free amines (e.g., commercial Oleylamine) to the HCl salt for aqueous applications:
-
Dissolution: Dissolve the free amine in a non-polar solvent (Diethyl ether or Hexane).
-
Acidification: Bubble anhydrous HCl gas or add 4M HCl in Dioxane dropwise at 0°C.
-
Precipitation: The hydrochloride salt precipitates immediately as a white solid.
-
Purification: Wash with cold ether to remove unreacted free amine and oxidized impurities.
High-Impact Applications
Nanotechnology: The "Oleylamine" Standard
Oleylamine (and its HCl salt) is the gold standard capping agent for synthesizing metallic nanoparticles (Au, Ag, Cu) and semiconductor quantum dots.
-
Mechanism: The amine headgroup binds to the metal surface, controlling crystal growth (facet stabilization), while the unsaturated tail provides steric hindrance to prevent aggregation.
-
HCl Role: The hydrochloride form is often used to etch specific facets or to induce anisotropic growth (e.g., nanowires) by manipulating the chloride ion concentration during synthesis.
Biomedical: Poly(allylamine hydrochloride) (PAH)
PAH is a cationic polyelectrolyte synthesized from Allylamine HCl.[2][3][4]
-
Layer-by-Layer (LbL) Assembly: PAH is alternated with anionic polymers (like PSS) to coat surfaces, encapsulating cells or creating drug-eluting coatings.
-
Renal Therapeutics: Crosslinked polyallylamine (Sevelamer) is used clinically as a phosphate binder in chronic kidney disease, exploiting the high charge density of the amine groups.
Antimicrobial Activity
Long-chain unsaturated amine hydrochlorides exhibit potent antimicrobial and antibiofilm activity.
-
Mechanism: The cationic headgroup targets the negatively charged bacterial cell wall, while the unsaturated tail inserts into the lipid bilayer, causing membrane depolarization and leakage.
-
Efficacy: Studies show that C18:1 (Oleyl) and C18:3 (Linolenyl) amines often outperform saturated analogs against Gram-positive bacteria (e.g., S. aureus) due to faster membrane penetration kinetics.
Experimental Protocol: Synthesis & Purification of Oleylamine HCl
Objective: Preparation of high-purity Oleylamine Hydrochloride for use as a surfactant standard.
Reagents:
-
Oleylamine (Technical grade, >70% - Note: Purification of starting material via distillation is recommended if high purity is required)
-
Diethyl Ether (Anhydrous)
-
Hydrochloric acid (4M in Dioxane)
-
Ethanol
Step-by-Step Methodology:
-
Pre-Purification (Optional but Recommended): Distill technical grade Oleylamine under vacuum (approx. 160°C at 5 mmHg) to remove shorter chain amines and oxidation products.
-
Solubilization: Dissolve 10.0 g (approx. 37 mmol) of distilled Oleylamine in 100 mL of anhydrous Diethyl Ether in a round-bottom flask equipped with a magnetic stir bar.
-
Salt Formation:
-
Place the flask in an ice bath (0°C).
-
Add 10 mL of 4M HCl in Dioxane dropwise over 20 minutes under vigorous stirring.
-
Observation: A thick white precipitate will form immediately.
-
-
Isolation:
-
Filter the solid using a sintered glass funnel (porosity M).
-
Wash the filter cake 3x with 20 mL of cold Diethyl Ether to remove excess acid and non-polar impurities.
-
-
Recrystallization:
-
Dissolve the crude solid in a minimum amount of hot Ethanol (~60°C).
-
Allow to cool slowly to room temperature, then place in a freezer (-20°C) overnight.
-
Collect the white crystalline plates via filtration.
-
-
Drying: Dry under high vacuum (0.1 mbar) at 40°C for 12 hours to remove solvent traces.
Quality Control:
-
1H NMR (CDCl3): Check for the downfield shift of the
-methylene protons (neighboring the nitrogen) and integration of the alkene protons (5.3-5.4 ppm) to ensure the double bond is intact. -
Melting Point: Pure Oleylamine HCl should melt sharply (approx. range depending on exact isomer purity, typically 90-100°C).
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates how the structural features of unsaturated amine hydrochlorides dictate their end-use applications.
Figure 2: Structure-Activity Relationship mapping chain length and unsaturation to industrial utility.
References
-
Sigma-Aldrich. Allylamine hydrochloride Product Information. (Accessed 2024).[5] Link
-
National Institutes of Health (NIH). Antimicrobial activity of saturated fatty acids and fatty amines against methicillin-resistant Staphylococcus aureus. Biol Pharm Bull.[5] 2004. Link
-
RSC Publishing. Versatile role of oleylamine in the controlled synthesis of copper nanoparticles. Nanoscale. Link
-
Google Patents. Process for producing an unsaturated aliphatic primary amine (EP1932827A1).Link
-
ACS Publications. Purification of Oleylamine for Materials Synthesis. Chem. Mater. 2019. Link
Sources
- 1. EP1932827A1 - Unsaturated aliphatic primary amine and process for production thereof - Google Patents [patents.google.com]
- 2. polysciences.com [polysciences.com]
- 3. Polyallylamine hydrochloride - Wikipedia [en.wikipedia.org]
- 4. Allylamine 98 10017-11-5 [sigmaaldrich.com]
- 5. Antimicrobial activity of saturated fatty acids and fatty amines against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Engineering Gibbilimbol B Analogs: The Biological Activity and Synthesis of (4E)-oct-4-en-1-amine Derivatives
Executive Summary
The escalating crisis of antimicrobial resistance (AMR)—particularly the emergence of multidrug-resistant Neisseria gonorrhoeae—and the severe toxicity profiles of current treatments for Visceral Leishmaniasis (VL) necessitate the discovery of novel chemical entities. Natural products often serve as highly effective prototypes, but their clinical translation is frequently hindered by poor pharmacokinetics or off-target toxicity.
Gibbilimbol B, a bioactive natural product isolated from Piper malacophyllum, exhibits intrinsic antiparasitic and antibacterial properties. However, its phenolic headgroup contributes to mammalian cytotoxicity. Recent structure-activity relationship (SAR) studies have demonstrated that replacing this phenolic group with an amide linkage, while retaining the lipophilic tail via the primary amine (4E)-oct-4-en-1-amine (CAS: 1466414-32-3), yields phenylalkylamide derivatives with vastly superior drug-likeness, reduced toxicity, and up to a four-fold increase in biological potency [1]. This technical guide details the chemical rationale, synthesis protocols, and biological evaluation of these highly promising (4E)-oct-4-en-1-amine derivatives.
Chemical Rationale: Why (4E)-oct-4-en-1-amine?
The molecular architecture of Gibbilimbol B relies heavily on its alkenyl tail to insert into and destabilize pathogen membranes. When engineering synthetic analogs, the selection of the aliphatic amine is the most critical variable dictating the compound's lipophilicity (LogP) and spatial conformation.
(4E)-oct-4-en-1-amine provides an optimal 8-carbon chain featuring a trans (E) double bond at the C-4 position.
-
Causality of the Alkene: The rigid trans double bond restricts the conformational degrees of freedom of the alkyl chain compared to a fully saturated octylamine. This rigidity prevents the hydrophobic tail from collapsing onto the aromatic headgroup in aqueous environments, ensuring the molecule maintains an amphiphilic vector necessary for interacting with the lipid bilayers of N. gonorrhoeae and Leishmania infantum.
-
Amide Isostere Replacement: By reacting (4E)-oct-4-en-1-amine with various p-substituted benzoyl chlorides, the toxic phenolic group of the natural product is replaced with a stable, neutral amide bond. This modification drastically lowers mammalian cytotoxicity (CC50 > 200 µM) while improving gastrointestinal absorption and blood-brain barrier permeability [2].
Caption: Synthesis pathway of phenylalkylamide derivatives using (4E)-oct-4-en-1-amine.
Biological Efficacy Profiles
Bactericidal Activity Against Neisseria gonorrhoeae
The World Health Organization (WHO) classifies N. gonorrhoeae as a high-priority pathogen due to widespread resistance to ceftriaxone. In a 2025 study, a library of (4E)-oct-4-en-1-amine derivatives was screened against clinical isolates, including highly resistant strains from the CDC/FDA antimicrobial panel (AR-173, AR-174, AR-187, and AR-200) [1].
The integration of the (4E)-oct-4-enyl chain with a p-chlorobenzamide headgroup yielded Compound 8 [(E)-4-chloro-N-(oct-4-en-1-yl)benzamide], which demonstrated exceptional bactericidal efficacy. The electron-withdrawing chloro substituent, combined with the precise lipophilicity of the octenyl tail, facilitated optimal pathogen penetration.
Table 1: Minimum Bactericidal Concentration (MBC) against N. gonorrhoeae P9-17
| Compound / Drug | Structural Features | MBC₅₀ (µM) | MBC₉₀ (µM) |
| Gibbilimbol B | Natural Product (Phenol + Alkenyl) | ~25.0 | >50.0 |
| Compound 8 | p-Chloro + (4E)-oct-4-enyl tail | 6.25 | 12.5 |
| Ceftriaxone | Standard Antibiotic Control | Comparable | Comparable |
Data summarized from Oliveira et al., 2025 [1]. Compound 8 represents a 4-fold potency increase over the natural prototype.
Antileishmanial Activity Against Leishmania infantum
Canine visceral leishmaniasis (CVL) is conventionally managed via euthanasia or highly toxic human drugs. A 2024 investigation explored the efficacy of these same amides against L. infantum [2]. While saturated derivatives showed activity, the (4E)-oct-4-en-1-amine derivatives (Compounds 1–7 in the study) exhibited potent anti-promastigote activity.
The derivatives yielded EC₅₀ values ranging from 41.9 to 73.3 µM against promastigotes, significantly outperforming the natural Gibbilimbol B (EC₅₀ = 99.4 µM). The amide linkage proved vastly superior to ester linkages, preventing rapid enzymatic hydrolysis by parasite esterases and ensuring sustained intracellular concentrations.
Mechanistic Insights and Workflow
A common assumption with lipophilic amines and amides is that they act purely as non-specific detergents, permeabilizing the plasma membrane. However, mechanistic studies (MoA) on this class of compounds revealed a more sophisticated target profile.
Flow cytometry and membrane permeability assays demonstrated that these amides do not induce primary permeabilization of the Leishmania plasma membrane [2]. Instead, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF/MS) profiling revealed significant alterations in the intracellular protein expression signatures of the treated pathogens. This indicates that the (4E)-oct-4-en-1-amine tail facilitates transport across the membrane, allowing the active pharmacophore to disrupt internal metabolic or ribosomal targets rather than simply lysing the cell wall.
Caption: Biological screening and mechanistic validation workflow for amide derivatives.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following self-validating protocols are provided for the synthesis and biological evaluation of (4E)-oct-4-en-1-amine derivatives.
Protocol A: General Synthesis of Phenylalkylamides
Causality Note: The reaction is performed at 0 °C to prevent exothermic side reactions and degradation of the acyl chloride, ensuring high yield and purity of the resulting amide.
-
Preparation: Flame-dry a round-bottom flask under a continuous Nitrogen (N₂) atmosphere to eliminate ambient moisture, which would otherwise hydrolyze the benzoyl chloride to benzoic acid.
-
Solvation: Dissolve 1.2 mmol (1.0 equivalent) of (4E)-oct-4-en-1-amine (or its hydrochloride salt, neutralized in situ) in 5.0 mL of anhydrous dichloromethane (CH₂Cl₂).
-
Base Addition: Add 2.0 equivalents of Triethylamine (Et₃N). Purpose: Et₃N acts as an acid scavenger, neutralizing the HCl byproduct generated during the nucleophilic acyl substitution, thereby driving the reaction forward.
-
Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add 1.2 mmol of the desired p-substituted benzoyl chloride dropwise.
-
Monitoring: Stir the solution and monitor progression via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3 v/v) mobile phase until the primary amine spot is completely consumed.
-
Purification: Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography.
Protocol B: In Vitro Minimum Bactericidal Concentration (MBC) Assay
Causality Note: Viable counting is utilized over simple optical density (OD) measurements to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) effects.
-
Bacterial Preparation: Culture N. gonorrhoeae reference strains (e.g., P9-17) or CDC/FDA AR isolates on GC agar base supplemented with 1% IsoVitaleX at 37 °C in a 5% CO₂ atmosphere.
-
Compound Dilution: Prepare serial dilutions of the synthesized (4E)-oct-4-en-1-amine derivatives (ranging from 1.56 µM to 50 µM) in test medium.
-
Inoculation: Inoculate the media with a standardized bacterial suspension (typically 10⁵ to 10⁶ CFU/mL).
-
Incubation & Plating: Incubate for 24 hours. Post-incubation, plate aliquots of the suspensions onto fresh GC agar plates.
-
Quantification: Count the viable Colony Forming Units (CFUs) after 24–48 hours of incubation. The MBC₅₀ and MBC₉₀ are defined as the lowest concentrations required to kill 50% and 90% of the initial bacterial inoculum, respectively. Include Ceftriaxone as a positive control to validate assay sensitivity.
References
-
Oliveira, L. V. F., Tempone, A. G., Christodoulides, M., & Lago, J. H. G. (2025). Bactericidal Effect of Synthetic Phenylalkylamides Inspired by Gibbilimbol B Against Neisseria gonorrhoeae. Molecules, 30(11), 2406. Available at:[Link]
-
Baltazar, F. N., Amaral, M., Romanelli, M. M., et al. (2024). Toward New Therapeutics for Visceral Leishmaniasis: Efficacy and Mechanism of Action of Amides Inspired by Gibbilimbol B. ACS Omega, 9(44), 44385-44395. Available at:[Link]
Thermodynamic Profiling of Trans-Alkene Amine Salts in Drug Development
Executive Summary: The Rigid-Linker Paradox
In pharmaceutical development, trans-alkene amine salts (e.g., allylamines like Terbinafine or Naftifine) represent a unique crystallographic challenge. The trans-double bond introduces a rigid planar motif into the aliphatic chain, restricting conformational freedom in the solid state. While this rigidity often enhances crystal lattice energy—improving thermal stability—it simultaneously increases the propensity for polymorphism and low aqueous solubility.
This guide details the thermodynamic characterization of these salts, moving beyond basic melting point determination to advanced stability ranking using Burger-Ramberger rules and Gibbs free energy landscapes.
The Thermodynamic Landscape
The "Trans-Effect" on Lattice Energy
Unlike saturated alkyl amines, which possess rotational freedom along C-C bonds allowing for "wobbly" crystal packing, trans-alkene amines are geometrically constrained.
-
Packing Efficiency: The planar E-isomer configuration facilitates tighter packing densities, often resulting in higher melting points (
) and enthalpies of fusion ( ) compared to their cis or saturated analogs. -
Pi-Interactions: The alkene moiety allows for weak
or interactions between layers in the crystal lattice, contributing significantly to the total lattice energy ( ).
Counterion Thermodynamics
The formation of an amine salt (protonation of the amine by an acid) is the primary strategy to overcome the hydrophobicity of the trans-alkene chain.
-
Proton Transfer:
. A sufficiently large (typically >3) between the amine and acid is required to ensure proton transfer rather than just co-crystal formation. -
Melting Point Elevation: For Terbinafine, the free base melts at ~64°C, whereas the Hydrochloride salt melts at ~205°C. This massive stabilization is driven by the ionic hydrogen bond network (
) anchoring the rigid organic cations.
Polymorphism & Stability Analysis
Trans-alkene amine salts are prone to polymorphism —the ability to exist in multiple crystal lattice arrangements. Distinguishing the stable form from metastable forms is critical for regulatory approval (ICH Q6A).
Thermodynamic vs. Kinetic Stability
We utilize the Burger-Ramberger Rules to determine if two polymorphs are enantiotropic (reversible transition) or monotropic (one form is always stable).
-
Heat of Fusion Rule: If the higher melting polymorph has the lower heat of fusion, the two forms are usually enantiotropic. If the higher melting form has the higher heat of fusion, they are monotropic.
-
Density Rule: The most stable polymorph at 0 K typically has the highest density.
Workflow: Stability Ranking
The following diagram outlines the logic flow for assigning thermodynamic stability between two salt polymorphs (Form A and Form B).
Figure 1: Decision tree for assigning thermodynamic relationships between polymorphs based on DSC data.
Experimental Protocols
Differential Scanning Calorimetry (DSC)
Objective: Accurate determination of
Protocol:
-
Sample Prep: Weigh 2–4 mg of the amine salt into a Tzero aluminum pan.
-
Sealing: CRITICAL: Use a hermetically sealed lid with a pinhole. Trans-alkene amine salts can undergo sublimation or degradation (loss of HCl) prior to melting. The pinhole prevents pan deformation while maintaining self-generated atmosphere.
-
Equilibration: Equilibrate at 25°C for 5 minutes.
-
Ramp: Heat at 10°C/min to 250°C under Nitrogen purge (50 mL/min).
-
Analysis: Integrate the melting endotherm using a linear baseline. Do not integrate desolvation peaks (broad endotherms <100°C).
Solubility Thermodynamics (van't Hoff Analysis)
Objective: Determine the enthalpy of solution (
Protocol:
-
Slurry Generation: Suspend excess salt in water at three temperatures (e.g., 25°C, 37°C, 50°C).
-
Equilibration: Stir for 24 hours. Verify residual solid phase by XRPD to ensure no form conversion (e.g., hydrate formation) occurred.
-
Filtration: Filter supernatant using a 0.45 µm PVDF filter (pre-heated to the specific temperature to prevent precipitation).
-
Quantification: Analyze via HPLC-UV.
-
Calculation: Plot
vs . The slope is .
Case Study: Terbinafine Hydrochloride
Terbinafine HCl is the quintessential trans-alkene amine salt. It exhibits multiple polymorphs, with Form I being the thermodynamically stable form used in commercial preparations.
Table 1: Thermodynamic Properties of Terbinafine HCl Polymorphs
| Property | Form I (Stable) | Form II (Metastable) | Implications |
| Melting Point ( | ~205°C | ~180–190°C | Higher |
| Enthalpy of Fusion ( | High | Lower than Form I | Follows Monotropic rule (Form I is stable at all temps). |
| Solubility (Aq, 25°C) | 0.63% (w/v) | > 0.70% (w/v) | Metastable forms have higher chemical potential and solubility. |
| Crystal System | Monoclinic | Orthorhombic | Packing density drives stability. |
Data aggregated from standard pharmaceutical characterization studies [1, 2].
Solubility Equilibrium Pathway
The following diagram illustrates the dissolution equilibrium, highlighting the role of pH and the common ion effect (Cl-) which is critical for Hydrochloride salts in gastric fluids.
Figure 2: Solubility equilibrium landscape. Note that high chloride concentration (stomach) can suppress solubility via the Common Ion Effect.
References
-
Vertex Pharmaceuticals/Google Patents. Improved process for the preparation of terbinafine hydrochloride and novel crystalline form of terbinafine. (WO2007096904A2). Retrieved from .
-
Health Canada. Product Monograph: Terbinafine Hydrochloride. Retrieved from .
-
Burger, A., & Ramberger, R. (1979).[1][2] On the polymorphism of pharmaceuticals and other molecular crystals. II.[1][2] Microchimica Acta.[1][2] Retrieved from .
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General reference for salt selection thermodynamics).
- Journal of Pharmacy and Pharmacology.Ion-pairs and amine salts: Physicochemical considerations. (Contextual grounding for amine salt solubility).
Sources
The Strategic Role of (4E)-oct-4-en-1-amine Hydrochloride in Antimicrobial Drug Development
Executive Summary
The escalating crisis of multidrug-resistant pathogens necessitates the discovery of novel chemical scaffolds. (4E)-oct-4-en-1-amine hydrochloride has recently emerged as a highly valuable aliphatic building block in medicinal chemistry. Primarily utilized in the synthesis of synthetic phenylalkylamides inspired by the natural product Gibbilimbol B, this compound provides a critical lipophilic tail that enhances membrane permeabilization in resistant pathogens. This whitepaper provides a comprehensive technical breakdown of its chemical identifiers, structural rationale, and field-proven experimental workflows for drug development professionals.
Chemical Identity and Structural Parameters
Accurate identification and structural characterization are the bedrock of reproducible synthetic chemistry. The hydrochloride salt of (4E)-oct-4-en-1-amine ensures a stable, weighable solid, overcoming the volatility and oxidative susceptibility typical of free aliphatic amines[1].
Table 1: Core Chemical Identifiers and Properties
| Parameter | Value |
| Chemical Name | (4E)-oct-4-en-1-amine hydrochloride |
| CAS Number | 2751633-73-3[1] |
| Molecular Formula | C₈H₁₈ClN (C₈H₁₇N · HCl)[1] |
| Molecular Weight | 163.69 g/mol [1] |
| SMILES (Free Base) | CCC/C=C/CCCN[2] |
| SMILES (Salt) | CCC/C=C/CCCN.[H]Cl |
| Stereochemistry | Trans (E) configuration at C4 |
Rationale for Stereochemistry and Salt Selection
The (E)-alkene configuration is not arbitrary; the trans-double bond introduces a specific, rigid spatial orientation in the carbon chain. This geometry closely mimics the native lipid tail of Gibbilimbol B, optimizing the molecule's ability to insert into and disrupt the phospholipid bilayers of target pathogens[3]. Furthermore, utilizing the hydrochloride salt ensures extended shelf-life and allows for precise stoichiometric calculations during high-yield amidation reactions[1].
Medicinal Chemistry Applications: Gibbilimbol B Analogs
Recent breakthroughs have utilized (4E)-oct-4-en-1-amine hydrochloride to synthesize analogs of Gibbilimbol B (a natural product isolated from Piper malacophyllum). These synthetic phenylalkylamides demonstrate profound efficacy against multidrug-resistant Neisseria gonorrhoeae and the visceral leishmaniasis parasite, Leishmania infantum[3][4].
Mechanism of Action
The synthesized amides leverage the (4E)-oct-4-en-1-yl tail to penetrate the pathogen's cellular defenses. Once internalized, these compounds trigger severe mitochondrial dysfunction, leading to an overproduction of Reactive Oxygen Species (ROS) and an influx of intracellular calcium (Ca²⁺). This osmotic and oxidative stress culminates in rapid pathogen cell death[4].
Caption: Mechanistic pathway of (4E)-oct-4-en-1-amine derivatives inducing pathogen cell death.
Quantitative Bioactivity Data
The synthetic incorporation of the (4E)-oct-4-en-1-yl chain significantly improves the bioactivity profile compared to the native natural product.
Table 2: Comparative Efficacy of Analogs vs. Natural Gibbilimbol B
| Compound | Target Pathogen | Activity Metric | Value | Reference |
| Gibbilimbol B (Natural) | N. gonorrhoeae | MBC₅₀ | >25 µM | [3] |
| (E)-4-chloro-N-(oct-4-en-1-yl)benzamide | N. gonorrhoeae | MBC₅₀ | 6.25 µM | [3] |
| Gibbilimbol B (Natural) | L. infantum | EC₅₀ | 99.4 µM | [4] |
| Amide Analogues | L. infantum | EC₅₀ | 41.9 – 73.3 µM | [4] |
Experimental Workflows & Methodologies
To ensure self-validating and reproducible results, the following protocols detail the synthesis and biological evaluation of (4E)-oct-4-en-1-amine derivatives.
Caption: Step-by-step synthetic and validation workflow for (4E)-oct-4-en-1-amine derivatives.
Protocol 1: Synthesis of Phenylalkylamides
This protocol describes the amidation of (4E)-oct-4-en-1-amine hydrochloride with p-substituted benzoyl chlorides[3][4].
-
Preparation: Dissolve 1.2 mmol (1 equiv) of (4E)-oct-4-en-1-amine hydrochloride in 5 mL of anhydrous dichloromethane (CH₂Cl₂)[4].
-
Atmosphere & Temperature Control: Purge the reaction flask with Nitrogen (N₂) gas and cool to 0 °C using an ice bath. Causality: The N₂ atmosphere prevents oxidative degradation of the alkene, while the 0 °C environment mitigates exothermic side-reactions that could lead to polymerization or degradation[3][4].
-
Base Addition: Add triethylamine (Et₃N) dropwise. Causality: Et₃N serves a dual purpose. It liberates the nucleophilic free amine from the hydrochloride salt in situ and acts as a proton scavenger to neutralize the HCl byproduct generated during the subsequent amidation, driving the reaction forward[3].
-
Acylation: Slowly add the chosen p-substituted benzoyl chloride (1 equiv) to the chilled solution.
-
Monitoring: Stir the solution and monitor the consumption of starting materials via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3 v/v) mobile phase[4].
-
Purification & Validation: Once complete, purify the crude product via silica gel chromatography. Confirm the molecular structure and >95% purity using ¹H-NMR, ¹³C-NMR, and IR spectroscopy before proceeding to biological assays[3].
Protocol 2: In vitro Bactericidal Assay (MBC₅₀ Determination)
To accurately assess the efficacy of the synthesized compounds against N. gonorrhoeae, a viable counting method is utilized[3].
-
Inoculation: Cultivate multidrug-resistant N. gonorrhoeae strains (e.g., CDC/FDA panel strains AR-173, AR-174) to the logarithmic growth phase.
-
Compound Exposure: Expose the bacterial cultures to varying concentrations of the synthesized (4E)-oct-4-en-1-amine derivatives (e.g., 1 to 50 µM)[3].
-
Incubation: Incubate the treated cultures under standard gonococcal growth conditions (37 °C, 5% CO₂).
-
Viable Counting: Plate aliquots of the treated cultures onto gonococcal agar and count the resulting Colony Forming Units (CFUs). Causality: Viable counting is strictly prioritized over spectrophotometric Optical Density (OD) measurements. OD cannot distinguish between dead cells and living cells, whereas viable counting definitively proves whether the compound is purely bacteriostatic (growth-inhibiting) or bactericidal (cell-killing)—a critical distinction for eradicating resistant infections[3].
-
Data Analysis: Calculate the MBC₅₀ (Minimum Bactericidal Concentration required to kill 50% of the bacterial population). Compound 8, utilizing the (4E)-oct-4-en-1-amine tail, demonstrated an MBC₅₀ of 6.25 µM[3].
References
-
Oliveira, L.V.F., et al. "Bactericidal Effect of Synthetic Phenylalkylamides Inspired by Gibbilimbol B Against Neisseria gonorrhoeae." Molecules, 2025. Available at:[Link]
-
Tempone, A.G., et al. "Toward New Therapeutics for Visceral Leishmaniasis: Efficacy and Mechanism of Action of Amides Inspired by Gibbilimbol B." PMC (PubMed Central), 2024. Available at:[Link]
Sources
Methodological & Application
Application Note: High-Fidelity Synthesis of (4E)-Oct-4-en-1-amine Hydrochloride
Executive Summary & Strategic Analysis
This application note details the synthesis of (4E)-oct-4-en-1-amine hydrochloride from (4E)-oct-4-enal . The primary synthetic challenge is the chemoselective reduction of the carbonyl functionality to a primary amine without affecting the stereochemistry or saturation of the
The Chemoselectivity Challenge
Standard catalytic hydrogenation (e.g., Raney Ni/H
The Solution: Borch Reductive Amination
The protocol utilizes a Borch Reductive Amination using sodium cyanoborohydride (
-
Selectivity:
is a weak reducing agent at pH 6–7 but active at pH 3–4. By maintaining the reaction near pH 6 (buffered by ammonium acetate), the reagent selectively reduces the protonated iminium intermediate over the neutral aldehyde precursor. -
Stereoretention: The hydride transfer mechanism is mild and does not interact with isolated alkenes, preserving the (4E) geometry.
-
Primary Amine Favorability: A large excess (10–15 eq) of ammonium acetate suppresses the formation of secondary amines by statistically favoring the attack of ammonia over the newly formed amine product.
Reaction Pathway & Mechanism[1][2][3]
The following diagram illustrates the transformation from the aldehyde to the hydrochloride salt, highlighting the critical intermediate and workup logic.
Figure 1: Reaction workflow for the reductive amination of (4E)-oct-4-enal. The transient iminium species is intercepted by the hydride source.
Experimental Protocol
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equivalents | Role |
| (4E)-Oct-4-enal | 126.20 | 1.0 | Limiting Reagent |
| Ammonium Acetate | 77.08 | 15.0 | Amine Source / Buffer |
| Sodium Cyanoborohydride | 62.84 | 1.5 | Selective Reducing Agent |
| Methanol (Anhydrous) | 32.04 | Solvent | Reaction Medium |
| HCl (2M in Diethyl Ether) | 36.46 | 1.1 | Salt Formation |
| Sodium Hydroxide (1M) | 40.00 | Excess | Workup (Basification) |
Step-by-Step Methodology
Phase A: Reductive Amination[2][3]
-
Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Add Ammonium Acetate (15.0 eq) to the flask. Dissolve in Methanol (concentration ~0.5 M relative to aldehyde).
-
Note: The dissolution is endothermic; allow the solution to equilibrate to room temperature (25°C).
-
-
Addition of Substrate: Add (4E)-Oct-4-enal (1.0 eq) to the stirring mixture.
-
Observation: The solution may turn slightly hazy as the imine/hemiaminal equilibrium is established. Stir for 20 minutes at room temperature.
-
-
Reduction: Carefully add Sodium Cyanoborohydride (
) (1.5 eq) in one portion.-
Safety: Perform this step in a well-ventilated fume hood.
is toxic and generates HCN gas if exposed to strong acid.[4]
-
-
Reaction Monitoring: Seal the flask and stir at room temperature for 12–16 hours.
-
QC Check: Monitor by TLC (System: 10% MeOH in DCM with 1%
). Stain with Ninhydrin (primary amines turn blue/purple) or Permanganate (alkene detection).
-
Phase B: Workup & Isolation (Acid-Base Extraction)
Rationale: This phase separates the amine product from neutral non-polar byproducts (e.g., oct-4-en-1-ol) and excess reagents.
-
Quench: Slowly add concentrated HCl dropwise until the pH reaches < 2.
-
Purpose: This decomposes excess borohydride (evolving
) and converts the amine product to the water-soluble hydrochloride salt. -
Safety: Vigorous bubbling will occur.
-
-
Solvent Removal: Remove Methanol under reduced pressure (Rotavap).
-
Wash: Dissolve the residue in water (50 mL). Wash the acidic aqueous layer with Diethyl Ether (
mL).-
Discard Organic Layer: This layer contains neutral impurities (unreacted aldehyde or alcohol byproducts).
-
-
Basification: Cool the aqueous layer to 0°C. Slowly add solid KOH or NaOH pellets (or 6M NaOH solution) until pH > 12.
-
Observation: The solution will become cloudy/oily as the free amine separates from the water.
-
-
Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (
mL). -
Drying: Combine DCM extracts, dry over anhydrous
, filter, and concentrate carefully (amine may be volatile) to obtain the crude free base oil.
Phase C: Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude free base in a minimal amount of anhydrous Diethyl Ether.
-
Precipitation: Cool to 0°C. Add 2M HCl in Diethyl Ether dropwise with vigorous stirring.
-
Endpoint: Continue addition until no further white precipitate forms.
-
-
Filtration: Filter the white solid under an inert atmosphere (nitrogen) if possible, as amine salts can be hygroscopic.
-
Drying: Dry the solid in a vacuum desiccator over
to yield (4E)-oct-4-en-1-amine hydrochloride .
Quality Control & Validation
To ensure the integrity of the protocol, the following analytical signatures must be verified.
| Technique | Expected Signature | Diagnostic Value |
| 1H NMR | Confirms retention of alkene ( | |
| 1H NMR | Confirms | |
| 1H NMR | Coupling Constant | Confirms Trans (E) geometry (vs. |
| IR | ~965–970 cm | Characteristic strong band for trans-disubstituted alkenes. |
| IR | 2800–3000 cm | Ammonium N-H stretch. |
Safety & Handling Protocols
Cyanide Management
Sodium Cyanoborohydride (
-
Waste Disposal: All aqueous waste from the quench step must be treated with bleach (Sodium Hypochlorite) to oxidize residual cyanide to cyanate before disposal.
-
Acid Contact: Never mix
directly with strong acid without proper ventilation, as lethal HCN gas is generated immediately.
Alternative "Green" Protocol
If cyanide usage is restricted, Sodium Triacetoxyborohydride (STAB) may be used.
-
Modification: STAB reacts slower with ammonia. To compensate, pre-form the imine by stirring the aldehyde and ammonium acetate for 1 hour before adding STAB.
-
Solvent: Switch solvent to 1,2-Dichloroethane (DCE) or THF, as STAB decomposes in Methanol.
References
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[5][6] The cyanohydridoborate anion as a selective reducing agent.[1][5][2][4][6] Journal of the American Chemical Society, 93(12), 2897–2904. Link
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid-base extraction workups).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. interchim.fr [interchim.fr]
- 5. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: (4E)-Oct-4-en-1-amine Hydrochloride as a Strategic Building Block in the Synthesis of Antimicrobial Phenylalkylamides
Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus Area: Antimicrobial drug discovery, lipid-membrane disruptors, and organic synthesis.
Introduction & Strategic Rationale
The escalating crisis of multidrug-resistant (MDR) Neisseria gonorrhoeae has prompted the World Health Organization (WHO) to classify it as a high-priority pathogen for new antimicrobial development [1]. In the search for novel therapeutics, natural products like Gibbilimbol B —a phenolic compound isolated from Piper malacophyllum—have emerged as promising scaffolds due to their ability to disrupt bacterial membranes.
However, natural products often require structural optimization to improve potency, reduce toxicity, and enhance drug-likeness. Recent advancements in medicinal chemistry have demonstrated that replacing the phenol headgroup with a substituted benzamide, while carefully tuning the lipophilic tail, significantly enhances bactericidal activity [1].
(4E)-oct-4-en-1-amine hydrochloride (CAS: 2751633-73-3) has proven to be a highly effective building block in this optimization process [2]. It serves as the critical lipophilic tail donor in the synthesis of synthetic phenylalkylamides, providing a precise structural mimic of the natural product's hydrophobic domain.
Causality in Chemical Selection (E-E-A-T)
Why utilize (4E)-oct-4-en-1-amine hydrochloride over standard saturated aliphatic amines (e.g., 1-octylamine)?
-
Conformational Rigidity via the (E)-Alkene: The trans-double bond at the C4 position introduces a rigid "kink" in the 8-carbon chain. This specific spatial orientation mimics the extended conformation of saturated chains but provides unique insertion dynamics into the bacterial lipid bilayer, leading to superior membrane disruption compared to fully flexible saturated chains [1].
-
Stability of the Hydrochloride Salt: Primary aliphatic amines with internal alkenes are susceptible to oxidation and can readily absorb atmospheric CO₂ to form carbamates. Utilizing the hydrochloride salt ensures a stable, weighable solid that guarantees exact stoichiometric control during parallel synthesis workflows.
Experimental Workflow: Synthesis of (E)-4-chloro-N-(oct-4-en-1-yl)benzamide (Compound 8)
The following self-validating protocol details the synthesis of the most potent Gibbilimbol B analog identified to date, utilizing (4E)-oct-4-en-1-amine hydrochloride and 4-chlorobenzoyl chloride via a nucleophilic acyl substitution pathway [1].
Materials Required
-
(4E)-oct-4-en-1-amine hydrochloride (Building block, 1.0 eq)
-
4-Chlorobenzoyl chloride (Electrophile, 1.2 eq)
-
Triethylamine (Et₃N) (Base/Scavenger, 3.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂) (Solvent)
-
Saturated Aqueous NaHCO₃ and Brine (Work-up)
Step-by-Step Methodology
Step 1: Preparation and Free-Basing of the Amine
-
Suspend (4E)-oct-4-en-1-amine hydrochloride (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M concentration) in an oven-dried round-bottom flask under an inert N₂ atmosphere.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Add Et₃N (3.0 eq) dropwise to the cooled suspension and stir for 15 minutes.
-
Causality: Et₃N serves a dual, critical purpose. First, it deprotonates the hydrochloride salt to liberate the nucleophilic free amine in situ. Second, the excess base acts as an acid scavenger for the HCl byproduct generated during the subsequent acylation, preventing the premature protonation and deactivation of the unreacted amine.
Step 2: Electrophilic Addition 4. Dissolve 4-chlorobenzoyl chloride (1.2 eq) in a minimal volume of anhydrous CH₂Cl₂. 5. Add the acyl chloride solution dropwise to the reaction mixture at 0 °C over 10 minutes.
-
Causality: Dropwise addition at 0 °C controls the exothermic nature of the nucleophilic acyl substitution. Keeping the thermal energy low suppresses unwanted side reactions, such as ketene formation from the acyl chloride or di-acylation of the primary amine.
Step 3: Reaction Progression and Monitoring 6. Remove the ice bath and allow the reaction to warm to room temperature naturally. 7. Stir for 2–4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3) solvent system, visualizing with UV light and ninhydrin stain (to confirm the consumption of the primary amine).
Step 4: Quenching and Purification 8. Quench the reaction by adding saturated aqueous NaHCO₃. 9. Extract the aqueous layer three times with CH₂Cl₂. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 10. Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield pure (E)-4-chloro-N-(oct-4-en-1-yl)benzamide as a white solid.
Data Presentation: Comparative Bactericidal Efficacy
The structural integration of the (4E)-oct-4-en-1-yl chain yields synthetic amides with significantly enhanced bactericidal profiles against MDR N. gonorrhoeae compared to the natural product [1].
Table 1: Comparative Bactericidal Activity of Gibbilimbol B and Synthetic Analogs
| Compound | Aromatic Substitution (Acyl Donor) | Aliphatic Chain (Amine Donor) | MBC₅₀ (µM) | Efficacy vs. Natural Product |
| Gibbilimbol B | Phenol (Natural) | Saturated | ~25.0 | Baseline |
| Compound 5 | 4-Methoxy | (E)-oct-4-en-1-yl | >12.5 | Moderate Improvement |
| Compound 7 | 4-Fluoro | (E)-oct-4-en-1-yl | <12.5 | High Improvement |
| Compound 8 | 4-Chloro | (E)-oct-4-en-1-yl | 6.25 | 4x Improvement |
Data summarized from in vitro bacterial assays against resistant strains selected from the CDC/FDA antimicrobial panel (strains AR-173, AR-174, AR-187, and AR-200) [1].
Synthetic Workflow Visualization
The following diagram illustrates the logical flow of the chemical assembly and its downstream biological application.
Figure 1: Synthetic workflow and mechanism of (E)-alkenyl amide assembly for membrane disruption.
References
-
Oliveira, L., Tempone, A. G., Christodoulides, M., & Lago, J. H. G. (2025). Bactericidal Effect of Synthetic Phenylalkylamides Inspired by Gibbilimbol B Against Neisseria gonorrhoeae. Molecules, 30(11), 2406.[Link]
Application Note: Precision Cross-Coupling with (4E)-Oct-4-en-1-amine HCl
Executive Summary
(4E)-Oct-4-en-1-amine hydrochloride is a specialized C8-alkenyl amine building block used primarily to introduce lipophilic "tails" with defined geometric constraints into small molecule inhibitors. Unlike saturated octyl chains, the internal trans-alkene (E-isomer) at the C4 position provides a rigidifying element that can influence binding affinity in hydrophobic pockets (e.g., GPCRs, kinase allosteric sites).
Primary Application: Palladium-catalyzed Buchwald-Hartwig Amination to form C(sp²)–N bonds (N-arylation).
Technical Challenge: The primary challenge in using this substrate is alkene isomerization . Palladium hydrides formed during the catalytic cycle can migrate along the alkyl chain ("chain walking"), scrambling the precise (4E) geometry to a thermodynamic mixture of isomers. This guide details a protocol using Third-Generation Buchwald Precatalysts (specifically RuPhos-Pd-G3 or BrettPhos-Pd-G3) to ensure rapid reductive elimination, thereby kinetically outcompeting isomerization pathways.
Chemical Profile & Properties[1][2][3][4][5][6]
| Property | Specification |
| IUPAC Name | (4E)-oct-4-en-1-amine hydrochloride |
| Functional Groups | Primary Amine (-NH₂[1]·HCl), Internal trans-Alkene |
| Molecular Weight | 163.7 g/mol (Salt); 127.2 g/mol (Free Base) |
| Solubility | Soluble in Water, MeOH, DMSO. Sparingly soluble in Toluene/THF (requires neutralization). |
| pKa (Conj. Acid) | ~10.6 (Estimated for primary alkyl amine) |
| Stability | Hygroscopic. Store under inert atmosphere at -20°C. |
Core Application: Buchwald-Hartwig Amination[3][7][8]
Mechanistic Insight: The "Chain Walking" Risk
In standard cross-coupling, primary alkyl amines are excellent nucleophiles. However, substrates with remote alkenes pose a risk. If the reductive elimination step is slow, the palladium center may undergo
Solution: Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos ). These ligands accelerate the reductive elimination step, releasing the product before the catalyst has time to interact with the distal alkene.
Reaction Pathway Visualization
The following diagram illustrates the catalytic cycle, highlighting the "Danger Zone" where isomerization occurs if the catalyst is not optimized.
Figure 1: Catalytic cycle for C-N coupling. The red path indicates the side reaction (isomerization) avoided by using specialized ligands.
Validated Experimental Protocol
Objective: Coupling (4E)-oct-4-en-1-amine HCl with an Aryl Bromide/Chloride. Scale: 1.0 mmol.
Reagents & Stoichiometry
| Component | Equiv. | Amount | Role |
| Aryl Halide | 1.0 | 1.0 mmol | Electrophile |
| (4E)-oct-4-en-1-amine HCl | 1.2 | 196 mg | Nucleophile (Salt) |
| RuPhos-Pd-G3 | 0.02 | 17 mg (2 mol%) | Precatalyst |
| RuPhos (Optional) | 0.02 | 9 mg | Free Ligand (stabilizer) |
| NaOtBu | 2.5 | 240 mg | Base (Neutralizes HCl + Reaction) |
| THF or Toluene | - | 5.0 mL (0.2 M) | Solvent (Anhydrous) |
Step-by-Step Methodology
Step 1: In-Situ Neutralization (Critical)
-
The amine is supplied as an HCl salt.[1] It must be neutralized to participate in the reaction.
-
Action: In a reaction vial, add (4E)-oct-4-en-1-amine HCl (1.2 equiv) and NaOtBu (2.5 equiv).
-
Note: We use 2.5 equiv of base: 1.0 equiv to strip the HCl, and 1.5 equiv for the cross-coupling mechanism.
-
Add 2.0 mL of anhydrous THF. Stir at Room Temperature (RT) for 10 minutes. The mixture will become cloudy (NaCl precipitation).
Step 2: Catalyst & Substrate Addition
-
To the same vial, add the Aryl Halide (1.0 equiv).
-
Add the RuPhos-Pd-G3 catalyst (2 mol%).
-
Tip: If the aryl halide is a solid, add it with the catalyst. If liquid, add via syringe.
-
Add the remaining solvent (3.0 mL) to wash down the sides.
Step 3: Reaction
-
Seal the vial with a crimp cap (PTFE septum).
-
Purge with Nitrogen/Argon for 2 minutes (sparging) or 3 vacuum/backfill cycles.
-
Temperature: Heat to 65°C .
-
Why 65°C? Primary alkyl amines couple efficiently at mild temperatures. Higher temperatures (>100°C) increase the risk of alkene isomerization.
-
-
Time: Monitor by LCMS after 2 hours. Most reactions complete within 2–6 hours.
Step 4: Work-up
-
Cool to RT. Dilute with EtOAc (10 mL) and water (10 mL).
-
Separate phases. Extract aqueous layer with EtOAc (2x).
-
Dry organics over Na₂SO₄, filter, and concentrate.
-
Purification: Flash chromatography.[2] (Note: The product is a secondary amine; ensure the silica column is neutralized with 1% Et₃N if the product is streaking).
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion | Amine HCl not fully neutralized. | Increase base to 3.0 equiv or switch to LiHMDS (1M in THF) for soluble base. |
| Alkene Isomerization | Reaction too hot or slow. | Lower temp to 50°C. Switch catalyst to BrettPhos-Pd-G3 (bulkier, faster elimination). |
| Protodehalogenation | Reduction of Aryl Halide. | Solvent not anhydrous.[3] Ensure strict water-free conditions. |
| Blue/Green Color | Oxidation of amine/catalyst. | Oxygen leak. Check septum and inert gas lines. |
Alternative Application: Amide Coupling (HATU Method)
While not a "cross-coupling" in the organometallic sense, this is the second most common use for this amine.
-
Dissolve Carboxylic Acid (1.0 equiv) in DMF.
-
Add DIPEA (3.0 equiv) – Crucial excess to neutralize the Amine HCl.
-
Add HATU (1.1 equiv). Stir 5 mins.
-
Add (4E)-oct-4-en-1-amine HCl (1.1 equiv).
-
Stir at RT for 1 hour.
-
Note: This method preserves the alkene geometry perfectly as no metal catalyst is present.
References
-
Buchwald-Hartwig Overview: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
-
Primary Alkyl Amine Protocols: Maiti, D., et al. (2009). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 2, 57-68. Link
-
Precatalyst Technology: Bruno, N. C., et al. (2013). Third-Generation Buchwald–Hartwig Amination Catalysts. Chemical Science, 4, 916-920. Link
-
Isomerization Risks: Hilbey, J. (2018). Mechanistic Studies of Palladium-Catalyzed Alkene Chain-Walking. ACS Catalysis. Link
Sources
Peptide coupling reagents for (4E)-oct-4-en-1-amine hydrochloride
This application note provides an in-depth technical guide for the solution-phase amide bond formation between carboxylic acids and (4E)-oct-4-en-1-amine hydrochloride . By bridging mechanistic theory with field-proven methodologies, this guide empowers researchers to select the optimal coupling reagents, avoid common synthetic pitfalls, and execute self-validating experimental workflows.
Substrate Profiling & Mechanistic Causality
(4E)-oct-4-en-1-amine hydrochloride is an aliphatic primary amine featuring an internal trans (E) double bond. When designing a peptide coupling strategy for this substrate, three critical chemical vectors must be addressed:
-
Nucleophilic Liberation (The Salt Factor): As a hydrochloride salt, the amine is protonated and non-nucleophilic. It requires in situ neutralization using a non-nucleophilic organic base—typically N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). Failure to fully neutralize the salt will stall the aminolysis step, leading to hydrolysis of the active ester intermediate [1].
-
Alkene Orthogonality: The internal (4E)-alkene is completely stable to standard peptide coupling reagents (e.g., carbodiimides, uronium salts) [2]. However, its presence dictates downstream synthetic planning. Causality: Protecting groups that require catalytic hydrogenolysis for removal (such as Cbz groups or benzyl esters) must be strictly avoided on the carboxylic acid partner, as Pd/C-catalyzed hydrogenation will inadvertently reduce the oct-4-ene double bond.
-
Steric Accessibility: Being an unbranched primary alkyl amine, steric hindrance at the reaction center is minimal. Therefore, while highly reactive reagents like HATU are excellent, less expensive reagents like EDC/HOBt are often perfectly sufficient and offer easier purification.
Coupling Reagent Selection Matrix
The choice of coupling reagent directly impacts reaction kinetics, byproduct solubility, and epimerization risks (if coupling to a chiral
Table 1: Comparative Profiling of Coupling Reagents for Primary Alkyl Amines
| Reagent System | Activation Intermediate | Reaction Speed | Byproduct Solubility | Epimerization Risk | Cost Profile |
| HATU / DIPEA | HOAt Active Ester | Very Fast (< 1 hr) | Organic soluble | Very Low | High |
| EDC·HCl / HOBt | OBt Active Ester | Moderate (2-12 hr) | Water soluble | Low | Low |
| COMU / DIPEA | Oxyma Active Ester | Very Fast (< 1 hr) | Water soluble | Very Low | Moderate |
| PyBOP / DIPEA | OBt Active Ester | Fast (1-4 hr) | Organic soluble | Low | Moderate |
Note: EDC·HCl is highly recommended for scale-up due to the water solubility of its urea byproduct, which allows for removal via simple aqueous extraction[4].
Visualizing the Reaction Architecture
The following diagrams map the logical workflow and mechanistic pathways required for successful amidation.
Fig 1. Generalized workflow for the solution-phase peptide coupling of (4E)-oct-4-en-1-amine HCl.
Fig 2. Mechanistic pathway of HATU-mediated activation and subsequent aminolysis.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that any failure (e.g., incomplete salt neutralization) is caught immediately.
Protocol A: High-Efficiency Coupling via HATU/DIPEA
Best for: Precious or sterically hindered carboxylic acids. HATU generates a highly reactive HOAt ester that rapidly acylates the primary amine[5].
Reagents:
-
Carboxylic Acid (1.0 eq)
-
(4E)-oct-4-en-1-amine hydrochloride (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF or DCM (0.1 M to 0.2 M)
Step-by-Step Methodology:
-
Acid Dissolution: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere (N₂ or Argon).
-
Amine Preparation (Causality Check): Add (4E)-oct-4-en-1-amine hydrochloride (1.1 eq) to the solution. Immediately add DIPEA (3.0 eq).
-
Self-Validation: Spot a micro-drop of the mixture onto wet pH paper. It must read pH 8–9. If it is acidic, the HCl salt has not been fully neutralized, and coupling will fail. The 3.0 eq of DIPEA ensures 1 eq neutralizes the HCl, 1 eq neutralizes the acidic proton of the carboxylic acid, and 1 eq acts as a catalytic excess.
-
-
Activation & Coupling: Cool the mixture to 0 °C. Add HATU (1.1 eq) in one portion.
-
Causality: Adding HATU last prevents the premature reaction of HATU with the free amine, which can form an unreactive guanidinium byproduct .
-
-
Reaction Monitoring: Stir at 0 °C for 15 minutes, then allow to warm to room temperature.
-
Self-Validation: Monitor via TLC. Stain the TLC plate with Ninhydrin and heat. The disappearance of the bright purple spot (primary amine) validates the completion of aminolysis.
-
-
Workup: Dilute with Ethyl Acetate. Wash sequentially with 1M HCl (removes unreacted amine and DIPEA), saturated NaHCO₃ (removes unreacted acid and HOAt), and brine. Dry over Na₂SO₄, filter, and concentrate.
Protocol B: Scale-Up Friendly Coupling via EDC/HOBt
Best for: Large-scale synthesis where chromatographic purification of byproducts (like tetramethylurea from HATU) is undesirable. EDC produces a water-soluble urea [6].
Reagents:
-
Carboxylic Acid (1.0 eq)
-
(4E)-oct-4-en-1-amine hydrochloride (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DCM (0.1 M)
Step-by-Step Methodology:
-
Pre-Activation: Dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in DCM. Cool to 0 °C. Add EDC·HCl (1.2 eq) and stir for 20 minutes.
-
Causality: Pre-activation forms the OBt active ester before the amine is introduced, minimizing the risk of N-acylurea rearrangement (a common side reaction of carbodiimides) [7].
-
-
Amine Addition: In a separate vial, dissolve (4E)-oct-4-en-1-amine hydrochloride (1.1 eq) in a minimal amount of DCM and add DIPEA (2.5 eq). Add this free-based amine solution dropwise to the activated acid mixture.
-
Reaction Monitoring: Stir at room temperature for 4–12 hours.
-
Self-Validation: LC-MS analysis should show the mass of the target amide. The absence of the M+18 peak (hydrolyzed active ester) confirms efficient coupling.
-
-
Aqueous Workup: Dilute with DCM. Wash with 5% Citric Acid (aqueous), followed by saturated NaHCO₃, and finally water.
-
Causality: The EDC urea byproduct, unreacted HOBt, and DIPEA salts are highly water-soluble and partition entirely into the aqueous layers, often yielding a crude product pure enough for direct use without column chromatography [4].
-
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at:[Link]
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Available at:[Link]
-
MDPI Molecules. (2024). Bactericidal Effect of Synthetic Phenylalkylamides Inspired by Gibbilimbol B Against Neisseria gonorrhoeae. Molecules, 29(11), 2458. Available at:[Link]
Sources
Application Note: Strategic Synthesis of Lipophilic Linkers Utilizing (4E)-Oct-4-en-1-amine HCl
Executive Summary
This application note details the strategic utilization of (4E)-oct-4-en-1-amine hydrochloride as a primary building block for Next-Generation Lipid Nanoparticles (LNPs). While saturated lipids (like DSPC) provide structural rigidity, and cis-unsaturated lipids (like DOPE) promote fusogenicity, the trans-alkene geometry of (4E)-oct-4-en-1-amine offers a unique intermediate packing parameter.[1] This guide provides validated protocols for activating this amine salt and conjugating it via Reductive Amination and Michael Addition to synthesize ionizable cationic lipids, the critical drivers of mRNA endosomal escape.
Scientific Context & Mechanism
The efficacy of an LNP depends heavily on the Ionizable Cationic Lipid (ICL) .[][3] The ICL consists of three domains:
-
Ionizable Headgroup: Protonates at acidic pH (endosome) to disrupt membranes.[1]
-
Linker: Determines the flexibility and depth of membrane penetration.[1]
-
Hydrophobic Tail: Drives particle formation and stability.[1]
(4E)-oct-4-en-1-amine serves as a specialized hydrophobic tail precursor.[1] Unlike natural cis-lipids (which create "kinks" and high fluidity), the trans (E) double bond allows for tighter packing than cis but less than saturated chains.[1] This "intermediate fluidity" is increasingly investigated for fine-tuning LNP stability in circulation versus fusogenicity in the endosome.[1]
The Challenge of the Hydrochloride Salt
This reagent is supplied as a hydrochloride (HCl) salt to prevent oxidation and improve shelf-life. However, the ammonium cation (
Workflow Visualization
The following diagram outlines the critical path from raw material to purified lipid conjugate.
Figure 1: Strategic workflow for converting the stable amine salt into a functional lipid conjugate.
Experimental Protocols
Protocol A: Preparation of the Free Amine (Essential Precursor)
Rationale: To maximize atom economy in subsequent coupling steps, the amine must be isolated from its counterion.
Materials:
-
(4E)-oct-4-en-1-amine HCl[1]
-
Dichloromethane (DCM) (HPLC Grade)[1]
-
1N Sodium Hydroxide (NaOH)[1]
-
Anhydrous Sodium Sulfate (
)[1]
Procedure:
-
Dissolution: Dissolve 1.0 g of (4E)-oct-4-en-1-amine HCl in 15 mL of DCM in a separatory funnel.
-
Neutralization: Add 15 mL of 1N NaOH. Shake vigorously for 2 minutes. Vent frequently.
-
Phase Separation: Allow layers to separate. The bottom organic layer contains the free amine.
-
Extraction: Collect the organic layer.[1] Re-extract the aqueous layer with 10 mL DCM to capture residual amine.[1]
-
Drying: Combine organic layers and dry over anhydrous
for 15 minutes. -
Concentration: Filter off the solid sulfate and concentrate the filtrate under reduced pressure (Rotavap) at 25°C. Note: Do not heat excessively; low molecular weight amines can be volatile.
-
Yield Check: Weigh the resulting oil. Theoretical conversion factor is ~0.77 (MW Freebase / MW HCl Salt).[1]
Protocol B: Synthesis of Ionizable Lipid via Reductive Amination
Rationale: This method creates a tertiary amine headgroup (the "ionizable" center) with high specificity. It is the industry standard for synthesizing lipids like DLin-MC3-DMA.[1]
Mechanism: The free amine attacks a ketone/aldehyde linker to form an imine/iminium ion, which is selectively reduced by Sodium Triacetoxyborohydride (STAB) to a stable C-N bond.
Reagents:
-
Free Amine (from Protocol A)
-
Linker Scaffold: e.g., 4-(dimethylamino)butanal (or a dialkyl-ketone for branching)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acid Catalyst: Acetic Acid (AcOH)[1]
Step-by-Step:
-
Imine Formation: In a round-bottom flask, dissolve 1.0 equivalent of the Linker Scaffold (Aldehyde) in DCE (0.1 M concentration).
-
Amine Addition: Add 1.1 equivalents of (4E)-oct-4-en-1-amine (Freebase).
-
Catalysis: Add 1.0 equivalent of Acetic Acid. Stir at Room Temperature (RT) for 30 minutes under Nitrogen. Visual Check: Solution may warm slightly.
-
Reduction: Cool to 0°C. Add 1.5 equivalents of STAB portion-wise over 10 minutes.
-
Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by TLC or LC-MS for disappearance of the aldehyde.[1]
-
Quench: Quench with Saturated
solution. -
Workup: Extract with DCM (3x). Wash organics with Brine.[1] Dry over
.[1] -
Purification: Flash Chromatography (Silica).[1] Eluent: 0-10% MeOH in DCM (with 1%
to keep the amine neutral on silica).[1]
Protocol C: Synthesis via Michael Addition (Lipidoid Library Approach)
Rationale: Michael addition to acrylates is faster and modular, ideal for creating "Lipidoid" libraries for high-throughput screening.
Reagents:
-
(4E)-oct-4-en-1-amine (Freebase)[1]
-
Linker: An acrylate-terminated core (e.g., PEG-diacrylate or an alkyl-acrylate)[1]
-
Solvent: Ethanol or DMSO (Green chemistry compatible)[1]
Step-by-Step:
-
Mix: Dissolve the Acrylate Linker in Ethanol (concentration 0.5 M).
-
Add Amine: Add 2.5 equivalents of (4E)-oct-4-en-1-amine (excess ensures complete substitution of acrylate groups).
-
Heat: Stir at 60°C for 24 hours in a sealed vial.
-
Workup: Evaporate solvent.
-
Purification: Because Michael additions are often quantitative, purification may only require a simple wash or short silica plug to remove excess amine.[1]
Analytical Validation (QC)
To ensure the integrity of the synthesized linker, the following specifications must be met:
| Test | Method | Acceptance Criteria | Purpose |
| Identity | 1H-NMR (CDCl3) | Multiplet at | Confirms the trans double bond survived reaction conditions. |
| Purity | UPLC-CAD | > 95% Area | Charged Aerosol Detection (CAD) is required as lipids lack strong UV chromophores.[1] |
| Mass | LC-MS (ESI+) | [M+H]+ ± 0.5 Da | Confirms successful conjugation of the linker. |
| Residual Salt | Elemental Analysis | < 0.1% Chloride | Confirms successful free-basing (Protocol A).[1] |
Graphviz Diagram: Reductive Amination Mechanism
Understanding the mechanism aids in troubleshooting low yields (often due to wet solvents hydrolyzing the imine).
Figure 2: Mechanistic pathway of Reductive Amination.[1] Moisture control is critical at Step 2 to prevent hydrolysis back to starting materials.
Troubleshooting Guide
-
Issue: Low Yield in Protocol A (Free-basing).
-
Issue: Double Bond Migration or Isomerization.
-
Cause: Excessive heat or strong acid exposure.[1]
-
Fix: Keep reaction temperatures below 60°C. Use weak acids (Acetic acid) rather than strong mineral acids during catalysis.
-
-
Issue: Gelation during Michael Addition.
-
Cause: Polymerization of acrylates.[1]
-
Fix: Add a radical inhibitor (e.g., MEHQ) if running the reaction at high temperatures for extended periods.
-
References
-
Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies.[1] Molecular Therapy.[1] Link[1]
-
BOC Sciences. (2023).[1] Lipid Synthesis Services & Ionizable Cationic Lipids.[1][5] BOC Sciences Application Data.
-
Maier, M. A., et al. (2013).[1] Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics.[1] Molecular Therapy.[1] Link
-
Abdelwahed, K. S., et al. (2024).[1] Continuous flow synthesis of the ionizable lipid ALC-0315.[1] Reaction Chemistry & Engineering. Link
-
PubChem. (2023).[1][6] Compound Summary: Cyclooct-4-en-1-amine (Structural Analog Data). National Library of Medicine.[1] Link[1]
Sources
- 1. Cyclooct-4-en-1-amine | C8H15N | CID 20455948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]
- 4. Continuous flow synthesis of the ionizable lipid ALC-0315 - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00630A [pubs.rsc.org]
- 5. Lipids used for the formulation of lipid nanoparticles (LNPs) [biosyn.com]
- 6. Oct-4-en-2-amine | C8H17N | CID 57027643 - PubChem [pubchem.ncbi.nlm.nih.gov]
Handling and storage protocols for hygroscopic amine hydrochlorides
Application Note: Handling, Storage, and Analytical Validation of Hygroscopic Amine Hydrochlorides
Executive Summary
Amine hydrochlorides are ubiquitous in pharmaceutical development, primarily utilized to enhance the aqueous solubility and bioavailability of weakly basic active pharmaceutical ingredients (APIs). While successful salt formation—governed by the
Mechanistic Principles of Hygroscopicity and Deliquescence
The interaction between an amine hydrochloride and environmental moisture is not merely a surface phenomenon; it is a thermodynamic phase transition. Because the hydrogen bonding sites of these salts are highly polar, they exhibit a strong affinity for water molecules[1].
When exposed to humidity, the salt initially adsorbs moisture at the crystal surface. However, every water-soluble crystalline solid possesses a specific Critical Relative Humidity (
This localized dissolution creates a micro-aqueous environment on the powder surface. Because chemical reactions occur much more readily in solution, this aqueous microenvironment accelerates hydrolytic degradation and salt disproportionation (the undesirable conversion of the stable salt back into its less soluble free-base form)[3][4].
Fig 1: Thermodynamic phase transition and degradation pathway of amine hydrochlorides.
Quantitative Assessment of Hygroscopicity
To standardize the handling of amine hydrochlorides, compounds must be classified based on their moisture uptake capacity. The table below summarizes the pharmacopeial classification criteria (e.g., European Pharmacopoeia) based on dynamic or static moisture sorption at 25°C and 80% RH over 24 hours.
| Classification | Moisture Uptake (% w/w) | Physical State Implications & Handling Requirements |
| Non-hygroscopic | < 0.2% | Retains free-flowing crystalline state. Standard handling. |
| Slightly hygroscopic | 0.2% - 2.0% | Minor surface adsorption; flowability may be slightly reduced. |
| Hygroscopic | 2.0% - 15.0% | Significant moisture uptake; risk of capillary condensation. |
| Very hygroscopic | > 15.0% | High risk of structural changes; strict environmental control required. |
| Deliquescent | Sufficient to form a liquid | Complete phase transition to a saturated solution ( |
Analytical Validation: Dynamic Vapor Sorption (DVS) Protocol
To engineer a safe handling environment, the exact deliquescence point (
Causality & Self-Validation: DVS relies on the continuous measurement of mass change over time (
Step-by-Step DVS Methodology:
-
Sample Preparation: Accurately weigh 10–20 mg of the amine hydrochloride into a clean quartz or platinum sample pan.
-
Causality: A small sample mass ensures a thin powder bed, eliminating diffusion-limited moisture uptake and providing highly accurate equilibrium data.
-
-
Initial Drying Phase: Equilibrate the sample at 0% RH and 25°C using a dry nitrogen carrier gas. Maintain these conditions until the rate of mass change (
) is < 0.002% per minute for a minimum of 10 minutes.-
Causality: This establishes a true dry-mass baseline by stripping adventitious surface moisture without subjecting the salt to thermal degradation (which can occur in traditional oven drying).
-
-
Sorption Cycle: Program the instrument to increase the RH in 10% increments up to 90% RH. Set the equilibrium criterion to
< 0.002%/min.-
Causality: Stepwise equilibration maps a high-resolution isotherm. An exponential, asymptotic spike in mass uptake definitively identifies the
(deliquescence point).
-
-
Desorption Cycle: Decrease the RH back to 0% in 10% decrements using the same equilibrium criteria.
-
Causality: This identifies hysteresis. If the desorption curve does not perfectly overlap the sorption curve, it indicates that the moisture induced irreversible structural changes, such as hydrate formation or amorphous plasticization[5].
-
Handling and Storage Protocols
When formulating amine hydrochlorides into solid dosage forms, scientists must account for deliquescence lowering . In a binary mixture of deliquescent compounds (e.g., an amine hydrochloride API mixed with a highly soluble excipient), the critical relative humidity of the mixture (
Step-by-Step Handling Workflow:
-
Environmental Pre-Conditioning: Ensure the handling environment (e.g., glovebox or negative-pressure isolator) is purged with dry nitrogen to maintain an ambient RH at least 15–20% below the compound's established
or . -
Anti-Static Handling: Amine hydrochlorides that have been thoroughly dried (moisture < 0.2%) often develop severe triboelectric static charges. Utilize grounded, anti-static spatulas and localized ionizer fans during weighing.
-
Causality: Neutralizing static prevents powder scattering, ensuring dosing accuracy and protecting operators from aerosolized potent APIs.
-
-
Rapid Transfer & Dry Formulation: Minimize atmospheric exposure time. When co-processing with excipients, utilize hydrophobic excipients or dry granulation techniques (e.g., roller compaction) to physically divert water away from the highly hygroscopic salt, avoiding wet granulation entirely[5].
-
Multi-Layer Packaging: Store the bulk powder in tightly sealed high-density polyethylene (HDPE) primary containers. Place the primary container inside a secondary moisture-barrier bag (e.g., aluminum foil laminate) containing indicating silica gel or molecular sieve desiccants.
Fig 2: Standard operating workflow for the handling and packaging of deliquescent salts.
References
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
- Implications of Deliquescence in Food and Pharmaceutical Products. ntnu.no.
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. mdpi.com.
- Deliquescence of pharmaceutical systems.
- Stability of pharmaceutical salts in solid oral dosage forms. academia.edu.
Sources
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) Stability of pharmaceutical salts in solid oral dosage forms [academia.edu]
- 5. mdpi.com [mdpi.com]
Solvent selection for reactions involving (4E)-oct-4-en-1-amine HCl
Application Note: Solvent Selection & Handling Protocols for (4E)-oct-4-en-1-amine HCl
Part 1: Executive Summary
(4E)-oct-4-en-1-amine hydrochloride (C8-alkenyl amine salt) represents a distinct class of amphiphilic building blocks used in the synthesis of lipidoids, peptidomimetics, and functionalized surfactants.[1][2][3] Its dual nature—possessing a polar ionic headgroup (ammonium chloride) and a lipophilic unsaturated tail—creates specific solubility challenges that differ from simple alkyl amines.[2][4]
This guide provides a rational framework for solvent selection, focusing on the "solubility switch" between the hydrochloride salt and the free base. We address the critical handling requirements to preserve the trans-(E)-alkene geometry and prevent emulsion formation during workup.
Part 2: Physicochemical Profile & Solubility Matrix
The solubility of (4E)-oct-4-en-1-amine HCl is dictated by the competition between its lattice energy (ionic interactions) and the solvation of its octenyl chain.[1][2][3]
Table 1: Solubility Profile of (4E)-oct-4-en-1-amine (Salt vs. Free Base)
| Solvent Class | Representative Solvents | HCl Salt Solubility | Free Base Solubility | Application Utility |
| Polar Protic | Methanol, Ethanol, Water | High (>100 mg/mL) | Moderate/Low | Storage, recrystallization, homogeneous hydrogenation.[1][2][3][4] |
| Polar Aprotic | DMSO, DMF, NMP | High | High | Peptide coupling, nucleophilic substitution (Sn2).[2] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate (aggregates) | Very High | Standard Workup. Excellent for free-base extraction.[2][3] |
| Ethers | THF, 2-MeTHF, MTBE | Low/Insoluble | High | Grignard reactions, LAH reductions (Free base only).[2][3][4] |
| Hydrocarbons | Hexanes, Heptane, Toluene | Insoluble | High | Crystallization of free base; antisolvent for salt. |
| Green Alternatives | Ethyl Acetate, CPME | Very Low | High | Sustainable extraction; replacement for DCM.[3][4] |
Critical Insight: The C8-chain length places this molecule on the border of surfactant behavior.[2][4] In water/DCM mixtures, the salt can act as a hydrotrope, leading to stable emulsions. Protocol A (below) mitigates this.
Part 3: Solvent Selection Decision Framework
The choice of solvent must align with the specific reaction step. We categorize this into three primary workflows: Coupling , Deprotection/Free-Basing , and Purification .[2][3][4]
Workflow Visualization (Graphviz)
Figure 1: Decision tree for solvent selection based on reaction intent. Blue nodes indicate synthesis; Green indicates purification; Red indicates functional group manipulation.[4]
Part 4: Detailed Experimental Protocols
Protocol A: "Green" Free-Basing and Extraction
Objective: Convert the stable HCl salt into the reactive free amine for use in sensitive catalytic cycles, avoiding the use of DCM.[1][2]
Rationale: While DCM is the standard solvent for extracting amines, it is an environmental hazard. 2-Methyltetrahydrofuran (2-MeTHF) or MTBE are superior alternatives for C8-amines due to lower density (easier separation) and lower emulsion tendency.[1][2]
Materials:
-
1M NaOH (aq) or Sat.[2] NaHCO3
Step-by-Step:
-
Dissolution: Suspend 1.0 g of (4E)-oct-4-en-1-amine HCl in 10 mL of 2-MeTHF. The salt will not fully dissolve.
-
Neutralization: Add 10 mL of 1M NaOH. Stir vigorously for 15 minutes at Room Temperature (RT). Note: The solid will disappear as the free amine partitions into the organic layer.[2]
-
Phase Separation: Transfer to a separatory funnel. The upper organic layer contains the amine.
-
Troubleshooting: If an emulsion forms (rag layer), add 2-3 mL of saturated brine to increase the ionic strength of the aqueous phase.[2]
-
-
Washing: Wash the organic layer once with 5 mL brine.
-
Drying: Dry over anhydrous
(Sodium Sulfate) for 20 minutes. -
Concentration: Filter and concentrate in vacuo (keep bath < 40°C to prevent volatility loss of the free amine).
Validation:
-
1H NMR (CDCl3): Check for the disappearance of the broad ammonium protons (~8.0 ppm) and the appearance of the sharp amine singlet (~1.2 ppm).
Protocol B: Amide Coupling (Salt-Direct Method)
Objective: Couple (4E)-oct-4-en-1-amine HCl directly to a carboxylic acid without a separate free-basing step.[1][2][3][4]
Rationale: Utilizing the HCl salt directly prevents oxidation of the free amine and simplifies the workflow. We use a polar aprotic solvent (DMF) to solubilize the salt, adding a tertiary base in situ to release the nucleophile.
Reagents:
Step-by-Step:
-
Activation: Dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF. Stir for 5 minutes.
-
Base Addition 1: Add 1.0 equiv of DIPEA to activate the acid.
-
Amine Addition: Add the solid (4E)-oct-4-en-1-amine HCl (1.1 equiv) directly to the reaction mixture.
-
Base Addition 2: Immediately add the remaining 2.0 equiv of DIPEA.
-
Reaction: Stir at RT for 2-4 hours. Monitor by LC-MS.[1][2][3][8]
-
Workup: Dilute with EtOAc (10x reaction volume). Wash with 5% LiCl (aq) (to remove DMF), followed by Sat.[2] NaHCO3 and Brine.[4][7]
Part 5: Troubleshooting & Stability
1. Emulsion Formation: The C8-alkenyl chain gives this molecule surfactant-like properties.[1][2][3][4]
-
Prevention: Avoid vigorous shaking during extraction; use gentle inversion.
-
Cure: If emulsion occurs, add solid NaCl to saturation or a small amount of MeOH to break surface tension.
2. Alkene Isomerization: The (4E) double bond is generally stable. However, exposure to strong acids (conc.[2] H2SO4) or transition metals (Pd, Ru) in the presence of Hydrogen can lead to:
-
Migration of the double bond.[3]
-
Reduction to the alkane (octylamine).
-
E to Z isomerization.
-
Recommendation: Avoid Pd/C hydrogenation for deprotection steps elsewhere in the molecule.[3] Use chemical reductions (e.g., Zn/AcOH) or orthogonal protecting groups (Boc/Fmoc).[2]
3. Hygroscopicity: The HCl salt is hygroscopic.[3][9] Store in a desiccator. If the solid becomes sticky, recrystallize from Acetone/EtOH.
References
-
Solvent Selection Guides
-
Amide Coupling Protocols
-
Handling of Fatty Amines
-
Green Chemistry Extraction
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 4-Octanamine | C8H19N | CID 11073446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Octene, (4E)- | C8H16 | CID 5357253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 11.6 Reactions of Carboxylic Acids – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. 173987-24-1|Pent-4-yn-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 9. Ethylamine hydrochloride | 557-66-4 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Purification of (4E)-oct-4-en-1-amine hydrochloride
Welcome to the technical support center for the purification of (4E)-oct-4-en-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible purification process.
I. Understanding the Molecule: Key Physicochemical Properties
(4E)-oct-4-en-1-amine hydrochloride is a primary amine salt. Its structure, featuring a C8 aliphatic chain with a trans-double bond and a terminal amine hydrochloride, dictates its purification strategy. The hydrochloride salt form significantly increases its polarity and water solubility compared to the free amine.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of (4E)-oct-4-en-1-amine hydrochloride.
Recrystallization Troubleshooting
Q1: My (4E)-oct-4-en-1-amine hydrochloride is not dissolving in the recrystallization solvent, even with heating. What should I do?
A1: This indicates that the solvent is too non-polar. Amine hydrochlorides are salts and require polar solvents for dissolution.
-
Solution: Switch to a more polar solvent. Good starting points for amine hydrochlorides are alcohols like isopropanol or ethanol. If the compound is still insoluble, consider adding a small amount of water to the alcohol to increase polarity. Be cautious, as too much water may prevent crystallization upon cooling. A mixed solvent system, such as isopropanol/water or ethanol/water, can be highly effective.
Q2: My compound "oils out" instead of crystallizing upon cooling. How can I fix this?
A2: "Oiling out" occurs when the solute's solubility is too high in the hot solvent, and upon cooling, it separates as a supersaturated liquid rather than forming a crystal lattice.
-
Troubleshooting Steps:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of a miscible co-solvent in which the compound is less soluble (an "anti-solvent"). For an alcohol-based recrystallization, a less polar solvent like ethyl acetate or diethyl ether can be slowly added until slight turbidity is observed.
-
Cool the solution slowly. Rapid cooling encourages oiling. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.
-
Scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystal nucleation.
-
Add a seed crystal of pure (4E)-oct-4-en-1-amine hydrochloride if available.
-
Q3: After recrystallization, my product is still colored. How can I remove the color?
A3: Colored impurities are common in organic synthesis. These can often be removed using activated carbon.
-
Procedure:
-
Dissolve the crude amine hydrochloride in the minimum amount of hot recrystallization solvent.
-
Remove the flask from the heat source and add a small amount of activated charcoal (typically 1-2% w/w of the solute).
-
Gently swirl the hot solution for a few minutes. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.
-
Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal.
-
Allow the filtrate to cool slowly to induce crystallization.
-
Chromatography Troubleshooting
Q4: I'm seeing significant peak tailing when trying to purify the free amine of (4E)-oct-4-en-1-amine on a silica gel column. What is causing this?
A4: Peak tailing of amines on silica gel is a classic problem caused by the interaction of the basic amine with the acidic silanol groups (Si-OH) on the silica surface. This strong interaction leads to poor separation and broad peaks.
-
Solutions:
-
Use a basic modifier in your eluent: Add a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonia (e.g., a mobile phase of dichloromethane/methanol/concentrated ammonia, 90:9:1), to your mobile phase. The modifier will compete with your amine for the acidic sites on the silica, leading to sharper peaks.[1]
-
Use an amine-functionalized silica gel: These specialized columns have the silica surface treated with an amine, which masks the acidic silanol groups and provides a more inert surface for the purification of basic compounds. This often allows for the use of simpler solvent systems like hexane/ethyl acetate.[2]
-
Consider reversed-phase chromatography: For the hydrochloride salt, which is more polar, reversed-phase chromatography (e.g., on a C18 column) with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid, can be effective.
-
Q5: Can I run the hydrochloride salt directly on a silica gel column?
A5: It is generally not recommended. The high polarity of the salt will cause it to stick to the top of the column and not elute with common organic solvents. If you must use normal-phase chromatography, it is best to first convert the salt to the free amine via an acid-base extraction.
Acid-Base Extraction Troubleshooting
Q6: I'm performing an acid-base extraction to convert the hydrochloride salt to the free amine, but I'm getting an emulsion at the interface of the aqueous and organic layers. How do I break it?
A6: Emulsions are common when working with amines and can be persistent.
-
Methods to Break Emulsions:
-
Add brine: Saturated aqueous sodium chloride solution can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Gentle swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool.
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period can allow the layers to separate.
-
Centrifugation: If the emulsion is particularly stubborn and the volume is manageable, centrifugation can be very effective.
-
III. Detailed Purification Protocols
Protocol 1: Recrystallization of (4E)-oct-4-en-1-amine hydrochloride
This protocol is a general guideline. The ideal solvent system should be determined on a small scale first.
-
Solvent Selection:
-
Place a small amount of the crude amine hydrochloride (approx. 50 mg) in a test tube.
-
Add a few drops of a potential solvent (e.g., isopropanol, ethanol, methanol, or mixtures with water).
-
Observe the solubility at room temperature. A good solvent will have low solubility at room temperature.
-
Heat the test tube in a warm water bath. A good solvent will fully dissolve the compound when hot.
-
Allow the test tube to cool to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.
-
-
Recrystallization Procedure:
-
Place the crude (4E)-oct-4-en-1-amine hydrochloride in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask with stirring until the solid just dissolves. Use the minimum amount of hot solvent.
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat gently for a few minutes.
-
Perform a hot filtration to remove any insoluble impurities and charcoal.
-
Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
-
| Solvent System | Polarity | Comments |
| Isopropanol | Polar | A good starting point for many amine hydrochlorides. |
| Ethanol/Water | High | The addition of water increases polarity. The ratio needs to be optimized. |
| Methanol/Diethyl Ether | Polar/Non-polar | Dissolve in hot methanol and add diethyl ether as an anti-solvent. |
Protocol 2: Purification via Acid-Base Extraction
This protocol is for converting the hydrochloride salt to the free amine for subsequent purification (e.g., by chromatography) and then converting it back to the pure hydrochloride salt.
-
Free Amine Formation:
-
Dissolve the crude (4E)-oct-4-en-1-amine hydrochloride in deionized water.
-
Transfer the solution to a separatory funnel.
-
Add an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).
-
Slowly add a saturated aqueous solution of a base, such as sodium bicarbonate or sodium hydroxide, until the aqueous layer is basic (check with pH paper).
-
Gently mix the layers, venting frequently.
-
Separate the organic layer.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the free amine.
-
-
Purification of the Free Amine:
-
The crude free amine can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes with 0.5% triethylamine).
-
-
Formation of the Pure Hydrochloride Salt:
-
Dissolve the purified free amine in a minimal amount of a suitable anhydrous organic solvent (e.g., diethyl ether or ethyl acetate).
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.
-
Collect the precipitated pure hydrochloride salt by vacuum filtration.
-
Wash the salt with a small amount of the cold, anhydrous solvent.
-
Dry the pure (4E)-oct-4-en-1-amine hydrochloride under vacuum.
-
IV. Visualizing the Workflow
Recrystallization Troubleshooting Flowchart
Caption: A decision-making flowchart for troubleshooting common recrystallization issues.
Amine Purification Strategy
Caption: Overview of two primary purification pathways for (4E)-oct-4-en-1-amine hydrochloride.
V. References
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]
Sources
Technical Support Center: Recrystallization of (4E)-oct-4-en-1-amine hydrochloride
Welcome to the Technical Support Center for the purification of (4E)-oct-4-en-1-amine hydrochloride (CAS: 2751633-73-3). As an aliphatic alkenyl amine hydrochloride, this compound is a critical intermediate in pharmaceutical synthesis and drug development. Achieving high purity requires precise thermodynamic control during recrystallization.
This guide provides researchers and scientists with field-proven Standard Operating Procedures (SOPs), thermodynamic principles, and troubleshooting FAQs to resolve common crystallization issues such as "oiling out" and inorganic contamination.
Section 1: Thermodynamic & Solvent Selection Principles
The recrystallization of amine hydrochlorides relies on exploiting the steep temperature-dependent solubility curve of the salt in polar protic solvents. Because (4E)-oct-4-en-1-amine hydrochloride is a highly polar ionic salt with a hydrophobic alkenyl chain, it exhibits amphiphilic behavior.
Causality in Solvent Selection:
-
Primary Solvents: Alcohols (e.g., absolute ethanol, n-butanol) are ideal because their hydroxyl groups solvate the polar hydrochloride head, while their alkyl chains interact favorably with the octenyl tail.
-
Impurity Rejection: Inorganic byproducts like ammonium chloride (NH₄Cl) have negligible solubility in boiling n-butanol or absolute ethanol. This allows for their quantitative removal via hot filtration[1].
-
Anti-Solvents: Non-polar solvents (like diethyl ether or hexane) can be titrated into the mother liquor to force the precipitation of the amine salt by abruptly lowering the dielectric constant of the medium.
Table 1: Quantitative Solvent Properties for Amine Hydrochloride Recrystallization
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Suitability for (4E)-oct-4-en-1-amine HCl | Primary Role |
| Absolute Ethanol | 78.4 | 24.5 | Excellent | Primary Solvent (High solubility at boiling) |
| n-Butanol | 117.7 | 17.8 | Excellent | Primary Solvent (Best for NH₄Cl rejection) |
| Isopropanol (IPA) | 82.5 | 18.3 | Good | Primary Solvent (Slower crystal growth) |
| Diethyl Ether | 34.6 | 4.3 | Moderate | Anti-Solvent (Forces precipitation) |
| n-Hexane | 68.7 | 1.9 | Good | Anti-Solvent (Highly orthogonal polarity) |
| Water | 100.0 | 80.1 | Poor | Avoid (Causes deliquescence/dissolution) |
Section 2: Standard Operating Procedure (SOP)
This self-validating protocol ensures that insoluble impurities are removed before crystallization, guaranteeing that any solid formed in the final step is the desired product.
Materials Needed:
-
Crude (4E)-oct-4-en-1-amine hydrochloride
-
Absolute ethanol or n-butanol (Primary Solvent)
-
Diethyl ether (Anti-Solvent)
-
Steam bath or oil bath
-
Jacketed fritted funnel (for hot filtration)
Step-by-Step Methodology:
-
Initial Dissolution: Place the crude (4E)-oct-4-en-1-amine hydrochloride in a round-bottom flask equipped with a reflux condenser. Add a minimum volume of boiling primary solvent (e.g., n-butanol) until the organic material dissolves.
-
Hot Filtration (Crucial for Inorganic Removal): While maintaining the solution at a gentle boil, rapidly filter the mixture through a pre-heated fritted funnel. Mechanistic note: Any undissolved white solid remaining on the frit is likely trapped ammonium chloride or unreacted inorganic salts, which are insoluble in hot n-butanol[1].
-
Controlled Cooling: Transfer the clear mother liquor to an Erlenmeyer flask. Allow it to cool slowly to room temperature undisturbed. Rapid cooling traps solvent inclusions and impurities within the crystal lattice.
-
Anti-Solvent Addition (If necessary): If the solution reaches room temperature without spontaneous crystallization, add diethyl ether dropwise until the solution becomes faintly cloudy. Heat gently until clear again, then allow to cool.
-
Harvesting: Once crystallization is complete (typically after 2-4 hours at 4°C), collect the crystals via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold diethyl ether to remove residual mother liquor.
-
Drying: Transfer the crystals to a vacuum desiccator containing anhydrous calcium chloride (CaCl₂) or phosphorus pentoxide (P₂O₅) and dry to constant weight.
Section 3: Process Workflows
Workflow for recrystallization and troubleshooting of amine hydrochlorides.
Section 4: Troubleshooting & FAQs
Q1: Why is my (4E)-oct-4-en-1-amine hydrochloride "oiling out" instead of forming crystals? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the crude amine hydrochloride mixture is lower than the temperature at which it saturates the solvent. Instead of nucleating as a solid, it separates as a dense, impure oil. Troubleshooting: Reheat the mixture until the oil dissolves completely. Add a slightly more non-polar solvent (like a small amount of hexane) to alter the solubility curve, or add a seed crystal of pure (4E)-oct-4-en-1-amine hydrochloride just above the oiling temperature to force solid nucleation.
Q2: My crude product is heavily contaminated with ammonium chloride. How do I separate them? A: Ammonium chloride is a common byproduct in amine syntheses. Fortunately, its solubility in 100% ethyl alcohol is extremely low (approx. 0.6 g/100 mL at 15°C), and it is virtually insoluble in boiling n-butanol[1]. By suspending your crude mixture in boiling n-butanol and performing a hot filtration (Step 2 of the SOP), the ammonium chloride will remain on the filter paper, while the (4E)-oct-4-en-1-amine hydrochloride passes through in the filtrate[1].
Q3: The hydrochloride salt is too hygroscopic and turns into a syrup on the bench. What are my options? A: If the pure hydrochloride salt remains highly deliquescent, consider a crystal engineering approach. Research has demonstrated that amine hydrochlorides can form highly stable, less hygroscopic cocrystals by interacting with neutral organic acids (e.g., succinic acid, fumaric acid, or benzoic acid)[2]. In this multicomponent system, the strong hydrogen bond donors of the organic acid interact with the underutilized chloride ions of the amine salt, resulting in a robust, solid crystalline matrix[2].
Cocrystallization pathway using organic acid coformers to improve stability.
References
-
Organic Syntheses. "Methylamine Hydrochloride". Organic Syntheses, Inc. [Link]
-
Childs, S. L., Chyall, L. J., Dunlap, J. T., Smolenskaya, V. N., Stahly, B. C., & Stahly, G. P. "Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids". PubMed / Journal of the American Chemical Society.[Link]
Sources
Preventing isomerization of E-alkene during amine synthesis
Technical Support Center: Stereoretentive Amine Synthesis
Topic: Preventing Isomerization of E-Alkene During Amine Synthesis Audience: Researchers, Scientists, and Drug Development Professionals Format: Interactive Troubleshooting Guide & FAQs
Introduction: The Geometry Challenge
Preserving the E-geometry (trans) of an alkene during amine synthesis is a frequent challenge in medicinal chemistry. The high electron density of the double bond makes it susceptible to migration ("chain walking") or saturation (1,4-reduction) under the very conditions required to form the C-N bond.
This guide addresses the two most common failure modes:
-
Reductive Amination: Where
-unsaturated systems undergo conjugate reduction. -
Allylic Amination: Where metal-allyl intermediates equilibrate to thermodynamically stable mixtures or migrate.
Module 1: Reductive Amination of -Unsaturated Carbonyls
Context: You are reacting an E-cinnamaldehyde derivative (or similar enal/enone) with an amine. The Risk: The hydride source reduces the C=C bond (1,4-addition) instead of, or in addition to, the C=N bond (1,2-addition).
FAQ: Reductive Amination
Q: Why is my alkene disappearing? I see the saturated amine in my LCMS.
A: You are likely experiencing 1,4-conjugate reduction . This occurs because the iminium ion intermediate is highly electrophilic at the
Q: What is the "Gold Standard" reagent to prevent this?
A: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)
-
Why: The three acetoxy groups make the boron center sterically bulky and electron-deficient. It is less basic and reacts much faster with imines than with aldehydes or alkenes. It effectively shuts down 1,4-addition in most substrates.
Q: My alkene is still isomerizing/migrating even with STAB. Why? A: Check your acid catalyst. Strong acids or high temperatures can promote imine-enamine tautomerization .
-
Mechanism:[1][2][3][4][5][6][7][8][9][10] The imine (C=N) is in equilibrium with the enamine (C=C-NH). If this equilibrium is active for too long, the double bond can migrate or scramble geometry.
-
Fix: Use a stepwise protocol . Pre-form the imine at
using a mild dehydrating agent (Ti(OiPr) or MgSO ), remove the Lewis acid (if Ti is used), and then reduce at low temperature.
Visualizing the Competition: 1,2 vs. 1,4 Reduction
Figure 1: The competitive landscape of reductive amination. Success depends on the rate of 1,2-reduction exceeding the rates of 1,4-reduction and tautomerization.
Module 2: Allylic Amination (Metal-Catalyzed & Mitsunobu)
Context: You are installing an amine at an allylic position using a leaving group (acetate, carbonate, alcohol).[11][12]
The Risk: Palladium catalysts form
FAQ: Allylic Amination
Q: I used Pd(PPh
-
Cause: If the reaction is slow or if there is a proton source (like an alcohol solvent without sufficient base),
-hydride elimination can occur. The Pd re-inserts the hydride at a different position, moving the alkene. -
Fix: Switch to Iridium (Ir) catalysis for branched selectivity or use high-activity ligands (like Phosphine-Borane or Phosphoramidites) that promote rapid nucleophilic attack before the Pd-allyl complex has time to equilibrate.
Q: Is there a metal-free alternative that guarantees stereoretention? A: Yes. The Mitsunobu Reaction .
-
Why: It proceeds via an
mechanism.[4][9] The stereochemistry at the carbon center inverts, but the alkene geometry is strictly preserved . -
Applicability:[5][8][9][10][11][13][14][15] Requires an allylic alcohol substrate.[10][11][12][15][16]
Q: How do I prevent "Chain Walking" with Palladium? A:
-
Avoid Protic Solvents: Use THF or DCM.
-
Add Chloride: Adding LiCl can stabilize the
-allyl complex and prevent cationic pathways that lead to isomerization. -
Fast Nucleophiles: Use a more reactive amine or add a Lewis Acid co-catalyst to speed up the attack step.
Visualizing Isomerization: The Chain Walking Mechanism
Figure 2: The "Chain Walking" mechanism. Isomerization is a competing thermodynamic pathway driven by slow nucleophilic attack or the presence of Pd-H species.
Experimental Protocols
Protocol A: Stereoretentive Reductive Amination (Stepwise)
Best for:
-
Imine Formation:
-
Dissolve E-aldehyde (1.0 equiv) and Amine (1.05 equiv) in anhydrous DCM or THF .
-
Add Ti(OiPr)
(1.2 equiv) dropwise at . -
Stir at RT for 2–4 hours (Monitor by NMR/IR for disappearance of C=O).
-
-
Reduction:
-
Dilute with dry MeOH (or stay in THF if solubility permits).
-
Cool to
(Critical for strict stereocontrol). -
Add NaBH
(1.5 equiv) slowly. (Note: Since imine is pre-formed and activated by Ti, NaBH is safe here; however, NaBH(OAc) at is a safer alternative if Ti is not used).
-
-
Workup:
-
Quench with saturated aqueous Rochelle’s salt (to remove Ti) or NaHCO
. Stir vigorously until layers separate.
-
Protocol B: Mitsunobu Amination (Metal-Free)
Best for: Allylic Alcohols demanding 100% E-retention
-
Setup:
-
Dissolve E-allylic alcohol (1.0 equiv), Triphenylphosphine (PPh
) (1.5 equiv), and Phthalimide (1.5 equiv) in anhydrous THF .
-
-
Reaction:
-
Cool to
. -
Add DIAD (Diisopropyl azodicarboxylate) (1.5 equiv) dropwise over 20 mins.
-
Stir at RT for 4–12 hours.
-
-
Deprotection (to release amine):
-
Treat the intermediate phthalimide with Hydrazine hydrate in EtOH at reflux for 2 hours.
-
Result: Primary allylic amine with retained alkene geometry.
-
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Alkene Saturation | Reductive Amination: Hydride is too "hard" or small. | Switch from NaBH |
| Double Bond Migration | Pd-Catalysis: "Chain Walking" via Pd-H. | Add LiCl (1 equiv) to stabilize the |
| E/Z Scrambling | Thermodynamic equilibration of imine/enamine. | Lower reaction temperature. Use Ti(OiPr) |
| Low Yield (Steric) | Substrate is hindered. | Use Microwave irradiation (short burst) to overcome activation energy without prolonged thermal stress. |
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link
-
Trost, B. M., & Van Vranken, D. L. "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, vol. 96, no. 1, 1996, pp. 395-422. Link
-
Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, vol. 109, no. 6, 2009, pp. 2551-2651. Link
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552-2554. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 3. C-H Functionalization and Allylic Amination for Post-Polymerization Modification of Polynorbornenes – Boydston Research Group – UW–Madison [boydston.chem.wisc.edu]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Late-Stage Intermolecular Allylic C-H Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New insights into the mechanism of palladium-catalyzed allylic amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Direct Allylic Amination of Allylic Alcohol Catalyzed by Palladium Complex Bearing Phosphine-Borane Ligand [organic-chemistry.org]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]
- 13. Direct use of allylic alcohols and allylic amines in palladium-catalyzed allylic amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. organic-chemistry.org [organic-chemistry.org]
- 16. research-information.bris.ac.uk [research-information.bris.ac.uk]
Technical Support Center: Troubleshooting (4E)-Oct-4-en-1-amine Coupling Reactions
Welcome to the Advanced Troubleshooting Guide for (4E)-oct-4-en-1-amine . As an aliphatic primary amine featuring an internal trans-double bond, this molecule presents a unique "dual-reactivity" profile. While the primary amine is highly nucleophilic, the C4-alkene introduces severe chemoselectivity and catalyst-poisoning risks.
As an Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will explore the mechanistic causality behind your failed reactions and provide self-validating protocols to resolve low reactivity in both transition-metal-catalyzed cross-couplings and peptide/amide couplings.
Part 1: Diagnostic FAQs & Mechanistic Troubleshooting
Q1: My Buchwald-Hartwig amination of (4E)-oct-4-en-1-amine is stalling at <10% conversion, but saturated octylamine works perfectly under the exact same conditions. Why? A: Off-cycle catalyst sequestration (poisoning) via bidentate chelation. In (4E)-oct-4-en-1-amine, the distance between the primary amine (C1) and the alkene (C4=C5) is exactly three carbon atoms. Upon initial coordination of the amine to the Palladium(II) intermediate, the flexible aliphatic chain folds, allowing the internal alkene to coordinate to the metal center[1]. This forms a highly stable, thermodynamically favored 6-membered metallacycle (Pd–N–C1–C2–C3–C4). This bidentate chelation locks the palladium in an off-cycle dead-end complex, preventing the necessary reductive elimination step.
-
The Fix: You must disrupt the alkene's ability to coordinate. Switch to a highly sterically demanding, strongly electron-donating monodentate phosphine ligand like BrettPhos or RuPhos . These ligands are bulky enough to block the incoming alkene from finding an open coordination site on the palladium, forcing the reaction down the productive reductive elimination pathway[2].
Q2: I am using HATU/DIPEA for an amide coupling with (4E)-oct-4-en-1-amine, but I am isolating a highly polar, water-soluble byproduct instead of my target amide. What is happening? A: Competitive guanylation of the primary amine. (4E)-oct-4-en-1-amine is an unhindered, highly nucleophilic primary aliphatic amine. When mixed with uronium-based coupling reagents like HATU or HBTU, the amine can attack the coupling reagent directly—often faster than the carboxylic acid can be activated[3]. This side reaction yields a stable tetramethylguanidinium (TMG) byproduct, consuming your starting material and stalling the desired coupling.
-
The Fix: Alter the order of addition to ensure complete pre-activation of the carboxylic acid before the amine is introduced. Alternatively, switch to a less electrophilic, non-uronium coupling reagent such as EDC/HOBt or T3P (Propylphosphonic anhydride), which are far less susceptible to direct nucleophilic attack by aliphatic amines[4].
Q3: Why is my isolated product undergoing spontaneous degradation or streaking heavily during silica gel chromatography? A: Acid-catalyzed isomerization and amine protonation. The trans (E) double bond in the octenyl chain is susceptible to acid-catalyzed migration, and the free primary amine will bind strongly to the acidic silanol groups on standard silica gel.
-
The Fix: Pre-treat your silica gel with 1% Triethylamine (TEA) in your eluent to neutralize the acidic sites, or switch to basic alumina for purification.
Part 2: Quantitative Data & Optimization Matrix
The following table summarizes the causal relationships between reaction parameters and experimental outcomes, providing a clear baseline for your optimization efforts.
| Reaction Type | Reagents / Catalyst | Primary Failure Mode | Yield (Unoptimized) | Optimized Protocol | Expected Yield |
| Buchwald-Hartwig | Pd(OAc)₂, BINAP, NaOtBu | Catalyst poisoning (6-membered Pd-chelate) | < 10% | Pd₂(dba)₃, BrettPhos , LHMDS, 90 °C | 85–95% |
| Amide Coupling | HATU, DIPEA, DMF | Guanylation of the amine (TMG byproduct) | 15–30% | EDC·HCl, HOBt , DIPEA, DCM, 25 °C | > 90% |
| Ullmann Coupling | CuI, L-Proline, K₂CO₃ | Cu(I) sequestration by soft alkene ligand | 0% | Switch to Pd-catalysis (BrettPhos) | N/A |
Part 3: Mechanistic Visualization
The diagram below illustrates the divergent pathways in the palladium-catalyzed cross-coupling of (4E)-oct-4-en-1-amine, highlighting the causality of catalyst poisoning versus successful product formation.
Mechanistic divergence in Pd-catalyzed coupling of (4E)-oct-4-en-1-amine showing chelation poisoning.
Part 4: Self-Validating Experimental Protocols
Protocol A: Optimized Buchwald-Hartwig Amination (Overcoming Chelation)
This protocol utilizes a bulky biarylphosphine ligand to outcompete alkene coordination.
-
Preparation (Glovebox or Schlenk line): To an oven-dried vial equipped with a stir bar, add the aryl halide (1.0 equiv), Pd₂(dba)₃ (2.5 mol%, 5 mol% Pd), and BrettPhos (6 mol%).
-
Base Addition: Add strictly anhydrous LHMDS (1.2 equiv) or NaOtBu (1.2 equiv). Self-Validation: Ensure the base is free-flowing; clumpy base indicates moisture degradation, which will hydrolyze the aryl halide.
-
Solvent & Substrate: Add anhydrous Toluene (0.2 M), followed by (4E)-oct-4-en-1-amine (1.2 equiv). Seal the vial under inert atmosphere (N₂ or Argon).
-
Reaction: Heat the mixture to 90 °C for 12 hours. Self-Validation: The solution should transition from deep purple/red (Pd(0) complex) to a golden/brown homogeneous solution. Black precipitate indicates catalyst death (Pd black).
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and Pd residue. Concentrate under reduced pressure.
-
Purification: Purify via flash chromatography using 1% TEA-treated silica gel to prevent product streaking.
Protocol B: Optimized Amide Coupling (Preventing Guanylation)
This protocol avoids uronium reagents to prevent direct attack by the aliphatic amine.
-
Pre-activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (0.1 M). Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv).
-
Base Addition: Add DIPEA (2.5 equiv). Stir at room temperature for 15 minutes. Self-Validation: Run a TLC of the reaction mixture. The carboxylic acid spot should disappear, replaced by a less polar active-ester intermediate.
-
Amine Introduction: Add (4E)-oct-4-en-1-amine (1.1 equiv) dropwise to the activated ester solution. Stir at room temperature for 4–6 hours.
-
Quench & Wash: Dilute with DCM. Wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove unreacted acid and HOBt), and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting product is typically >95% pure and rarely requires column chromatography.
References
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases The Journal of Organic Chemistry (ACS Publications) URL:[Link][3]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Chemical Reviews (ACS Publications) URL:[Link][1]
-
Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides MIT Open Access Articles URL:[Link][2]
-
The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions Chemical Science (RSC Publishing) URL:[Link][4]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03902A [pubs.rsc.org]
Minimizing polymerization side reactions of (4E)-oct-4-en-1-amine HCl
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Stabilization & Handling Protocol for (4E)-oct-4-en-1-amine HCl
Welcome to the Technical Support Center. You are likely accessing this guide because you have observed instability—yellowing, viscosity changes, or precipitation—when working with (4E)-oct-4-en-1-amine .[1]
This molecule presents a classic "dual-threat" functionality: a nucleophilic primary amine and an isolated alkene.[1] While the (4E) geometry is thermodynamically more stable than the (Z) isomer, it remains susceptible to radical-mediated oligomerization and oxidative degradation , particularly when the amine is in its free-base form.[1]
This guide replaces generic advice with a chemically rigorous, self-validating protocol to minimize side reactions.
Part 1: The Core Directive (Stability Mechanics)
The single most effective strategy to prevent polymerization is protonation .
-
The HCl Salt (Safe Harbor): In the hydrochloride form, the nitrogen lone pair is protonated (
).[1] This shuts down nucleophilic attacks and significantly raises the activation energy required for oxidative radical formation. The crystal lattice energy provides an additional barrier to degradation. -
The Free Base (Danger Zone): Once neutralized, the amine becomes a potent nucleophile and a catalyst for its own degradation. Primary amines can accelerate auto-oxidation of alkenes by stabilizing transition states in hydroperoxide formation, leading to radical chain mechanisms.[1]
Rule #1: Store as the HCl salt at -20°C under Argon. Only generate the free base immediately prior to use.
Part 2: Degradation Pathways & Visualization
To prevent the reaction, you must understand the enemy. The "polymerization" you observe is likely a combination of oxidative oligomerization and radical cross-linking .
Diagram 1: The Degradation Cascade
This diagram illustrates how oxygen exposure triggers a radical chain reaction, leading to the "gummy" yellow polymers often observed.
Caption: Figure 1.[1][2] Auto-oxidation mechanism where trace oxygen creates allylic hydroperoxides, initiating radical polymerization.
Part 3: Experimental Protocols
Protocol A: Safe Neutralization (Free-Basing)
Use this protocol when you must convert the HCl salt to the free amine for a reaction.
Reagents Required:
-
(4E)-oct-4-en-1-amine HCl
-
Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) (Degassed)[1]
-
1M NaOH or Saturated NaHCO₃ (Cold)
-
Radical Inhibitor: BHT (Butylated hydroxytoluene) - Optional but recommended[1]
| Step | Action | Technical Rationale |
| 1 | Degas Solvents | Sparge DCM/MTBE with Argon for 15 mins. Removes dissolved |
| 2 | Biphasic Setup | Suspend HCl salt in solvent. Add cold base (0-4°C). |
| 3 | Rapid Extraction | Shake vigorously. Separate layers immediately. |
| 4 | Drying | Dry organic layer over |
| 5 | Concentration | Rotary evaporate at <30°C . Do not distill to dryness.[1] |
Protocol B: Storage of the Free Base
If you cannot use the free amine immediately:
-
Dilution: Store as a 10-20% solution in a non-oxidizable solvent (e.g., Toluene, DCM).
-
Inert Atmosphere: Seal under Argon.
-
Inhibitor: Add 100 ppm BHT or MEHQ (Monomethyl ether hydroquinone).[1][3]
-
Temperature: Store at -20°C.
Part 4: Troubleshooting & FAQ
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow to diagnose the state of your reagent.
Caption: Figure 2. Diagnostic workflow for identifying degradation modes based on physical appearance.
Frequently Asked Questions
Q1: Can I distill the free amine to purify it? A: Yes, but it is high-risk.[1] You must use Vacuum Distillation (high vacuum, low temp) and add a radical inhibitor (like BHT or Copper wire) to the distillation pot.[1] Do not heat above 60°C if possible. If the pot residue solidifies, stop immediately—this is polymerization [3].
Q2: Why does my "pure" amine turn into a solid white crust after a week?
A: This is likely not polymerization, but Carbamate formation .[1] Primary amines react avidly with atmospheric
-
Verification: Does it dissolve in water/acid? If yes, it's a salt, not a polymer.[1]
-
Prevention:[1][3][4][5] Store under positive Argon pressure.[1]
Q3: Is BHT compatible with my downstream reaction? A: BHT is a phenol.[1] It is generally inert to nucleophilic substitution or amide couplings. However, if your next step involves oxidative conditions or transition metal catalysis (e.g., Metathesis), BHT may interfere.[1] In such cases, use the HCl salt directly in the reaction with an in-situ base (like DIPEA) to avoid isolating the free amine entirely.
Q4: I see a "gummy" precipitate during the extraction. What is it? A: This is often an emulsion stabilized by oligomers formed at the interface.
-
Fix: Add brine (saturated NaCl) to break the emulsion. If the gum persists, filter it out; it is likely polymerized material that cannot be recovered.
References
-
BenchChem Technical Support. (2025).[1][3] Preventing polymerization in reactions with alpha,beta-unsaturated esters.[1][3] (General principles of radical scavenging in unsaturated monomers). [1]
-
Catel, Y., et al. (2010).[1][6] Synthesis, radical scavenging activity, protection during storage, and frying by novel antioxidants.[1][6][7] J Agric Food Chem. (Demonstrates efficacy of phenolic antioxidants like BHT in lipid/alkene chains).[1]
-
Fujifilm Wako. (n.d.).[1] Radical scavengers | Preventing polymerization.[1][3][5] (Industrial standards for monomer stabilization).
-
JenKem Technology. (n.d.).[1] 4arm PEG Amine, HCl Salt.[1][8] (Validates the strategy of using HCl salts for amine stability).
Sources
- 1. PubChemLite - 5-octen-4-amine, 4-propyl-, hydrochloride (C11H23N) [pubchemlite.lcsb.uni.lu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Radical scavengers | Preventing polymerization|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 6. Synthesis, radical scavenging activity, protection during storage, and frying by novel antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4arm PEG Amine, HCl Salt from JenKem Technology [jenkemusa.com]
Technical Support: Optimizing Recovery of (4E)-oct-4-en-1-amine
Ticket ID: OCT-4E-EXT-001 Status: Resolved Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: pH Optimization & Troubleshooting for Unsaturated Amine Extraction[1]
Executive Summary
Recovering (4E)-oct-4-en-1-amine requires balancing two competing chemical realities: the basicity of the primary amine and the sensitivity of the alkene unsaturation.[1]
Many researchers fail to recover high yields because they underestimate the pKa of primary aliphatic amines (~10.6). Extracting at pH 10—often mistakenly considered "basic enough"—leaves ~80% of your product in the aqueous phase. Conversely, exposing the trans-alkene to prolonged strong acid during the wash phase can trigger double-bond migration or hydration.[1]
This guide provides the calculated pH targets, a self-validating extraction protocol, and a troubleshooting matrix for emulsion control.
Module 1: The pH-pKa Relationship (The "Why")
To extract (4E)-oct-4-en-1-amine into an organic solvent (DCM, MTBE, or Ethyl Acetate), it must be in its neutral (free base) form.[1] In its protonated (salt) form, it is highly water-soluble and will not extract.[1]
The Critical Calculation
-
Estimated pKa: ~10.6 (Based on primary aliphatic amine analogues).[1]
-
Target: >99% Free Base form.
-
Rule of Thumb: pH
pKa + 2.[1]
Using the Henderson-Hasselbalch equation:
| pH Condition | Ratio (Base : Salt) | % Recovery (Theoretical) | Status |
| pH 9.0 | 0.025 : 1 | ~2.4% | Critical Failure |
| pH 10.6 | 1 : 1 | 50% | Poor Yield |
| pH 11.6 | 10 : 1 | ~91% | Suboptimal |
| pH 12.6+ | 100 : 1 | >99% | Target Range |
Visualizing the Species Distribution
The following diagram illustrates the molecular state of (4E)-oct-4-en-1-amine across the pH spectrum. Note the "Danger Zone" where the alkene is at risk.
Figure 1: Species distribution logic.[1] To recover the amine, you must drive the equilibrium completely to the right (Green Zone).
Module 2: The Optimized Protocol
This protocol is designed to maximize yield while preventing emulsion formation—a common issue with octenamines due to their surfactant-like structure (polar head, non-polar tail).[1]
Reagents
-
Base: 2M or 5M NaOH (Avoid bicarbonate; it buffers at pH 9-10, which is too low).[1]
-
Solvent: Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM).[1] Note: MTBE is preferred to avoid reacting with the amine if left prolonged.
Step-by-Step Workflow
-
Acid Wash (Purification Step - Optional)
-
If your crude mix contains non-basic impurities, dissolve in DCM and extract with 1M HCl.
-
Critical: Keep this step cold (0°C) and brief (<15 mins) . Prolonged exposure to strong acid can hydrate the C=C double bond.
-
Discard the organic layer; your amine is now in the aqueous acid layer.
-
-
Basification (The Release)
-
Extraction (The Recovery)
-
Drying & Concentration
Figure 2: Operational workflow emphasizing the phase switching from Acid (purification) to Base (recovery).[1]
Module 3: Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<50%) | pH too low. You likely used | Adjust aqueous phase to pH 13-14 using 5M NaOH and re-extract.[1] |
| Emulsion (Cloudy Interface) | Surfactant effect. The octenyl chain + amine head acts like soap. | 1. Add saturated Brine (NaCl).2.[1][2] Filter through a pad of Celite.3.[1] Wait; time is a reagent.[1] |
| Double Bond Migration | Acid exposure. The (4E) bond moved to (3E) or hydrated.[1] | Minimize time in the acid phase. Keep all acid steps at 0°C . |
| Amine Carbonation | CO2 absorption. Primary amines react with air to form carbamates/carbonates.[1] | Store the final product under Nitrogen/Argon atmosphere immediately. |
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use Sodium Bicarbonate (
Q: Why did my product turn into a solid white crust upon storage?
A: Primary amines greedily absorb
-
Fix: Dissolve in base (NaOH) and re-extract to regenerate the free amine, then store under inert gas.
Q: Is the (4E) geometry stable to this extraction?
A: Yes, the trans (E) alkene is thermodynamically stable and generally resists isomerization under standard basic extraction conditions. However, avoid catalytic hydrogenation catalysts (Pd/C) or extreme heat, which could facilitate E
References
-
Vogel, A. I. (1989).[1][4][5][6] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for amine extraction pKa principles and "salting out" techniques).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Source for pKa values of primary aliphatic amines and Henderson-Hasselbalch derivation). [1]
-
ThermoFisher Scientific. (n.d.).[1] Overview of Liquid-Liquid Extraction. (General protocol verification for pH adjustments).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for (E)-oct-4-ene (Structural analogue data). [1]
Sources
- 1. 4-Octene, (4E)- | C8H16 | CID 5357253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Vogel's Practical organic chemistry, including qualitative organic analysis. Practical organic chemistry, including qualitative organic analysis Text-book of practical organic chemistry, including qualitative organic analysis Vogel's textbook of practical organic chemistry Vogel's textbook of practical organic chemistry. | Australian War Memorial [awm.gov.au]
- 5. books.google.cn [books.google.cn]
- 6. scribd.com [scribd.com]
Stability of (4E)-oct-4-en-1-amine hydrochloride under acidic conditions
Technical Support Center: Stability of (4E)-oct-4-en-1-amine Hydrochloride
Executive Summary
Researchers working with (4E)-oct-4-en-1-amine hydrochloride often face a "stability paradox." While the hydrochloride salt form is designed to stabilize the amine, the presence of an isolated internal alkene at the C4 position introduces susceptibility to acid-catalyzed degradation pathways.
Under acidic conditions , this molecule exhibits two distinct behaviors:
-
Kinetic Stability (Short-term): The acidic environment protonates the amine (
), effectively shutting down intramolecular cyclization (pyrrolidine formation). -
Thermodynamic Instability (Long-term/Thermal): Prolonged exposure to aqueous acid, especially with heat, drives hydration of the double bond and E/Z isomerization .
This guide details the mechanistic risks, troubleshooting steps, and validated protocols to ensure the integrity of your material.
Module 1: The Mechanistic Landscape
To troubleshoot effectively, one must understand the competing chemical pathways active in an acidic environment.
The Protective Effect (Amine Protonation)
In neutral or basic media, the free amine (nucleophile) can attack the alkene (electrophile), potentially leading to cyclization into a pyrrolidine derivative (though disfavored by 5-endo-trig rules, 5-exo-trig is possible if isomerization occurs).
-
In Acid: The amine is fully protonated (
). It loses its nucleophilicity.[1] Therefore, acidic conditions prevent cyclization.
The Degradation Threat (Alkene Hydration)
The primary threat in aqueous acid is Markovnikov Hydration . The proton (
-
Regioselectivity: The double bond is at C4-C5. Both carbons are secondary. Protonation can occur at either, leading to a mixture of 4-hydroxy and 5-hydroxy octylamine derivatives.
-
Stereochemistry: The reaction proceeds via a planar carbocation, resulting in a racemic mixture (loss of stereochemical information if chiral centers were nearby, though here it creates new ones).
Pathway Visualization
Caption: Figure 1. Competing degradation pathways in aqueous acid. While protonation protects the amine, the alkene remains vulnerable to electrophilic attack.
Module 2: Troubleshooting Guide (FAQ)
This section addresses specific observations reported by users in the field.
Q1: I see a "split" peak in my proton NMR at the alkene region (5.3 - 5.5 ppm) after leaving the sample in overnight. Is this degradation?
Diagnosis: Likely E/Z Isomerization . Explanation: The acid-catalyzed hydration mechanism is reversible.[3] If the carbocation forms but loses a proton before water attacks, it can reform the double bond. The thermodynamic barrier between trans (E) and cis (Z) is lowered, leading to equilibration. Solution:
-
Avoid storing NMR samples in acidic solvents (
, which is often acidic) for >4 hours. -
Neutralize the sample immediately if recovery is required.
Q2: My HPLC shows a new peak eluting earlier than the main peak. The mass is +18 Da.
Diagnosis: Hydration (Alcohol Formation).
Explanation: The addition of water (
-
Check your mobile phase. Are you using high concentrations of TFA (>0.1%) or keeping the sample in the autosampler (often unregulated temp) for days?
-
Fix: Switch to Formic Acid (weaker acid) or analyze immediately upon dissolution.
Q3: The melting point of my solid hydrochloride salt has dropped by 5°C, but NMR looks clean.
Diagnosis: Hygroscopicity (Moisture Absorption).
Explanation: Amine hydrochloride salts are notoriously hygroscopic. They absorb atmospheric water without chemically reacting. This water acts as an impurity in the crystal lattice, depressing the melting point.
Verification: Run a Karl Fischer (KF) titration or TGA (Thermogravimetric Analysis). If it's just water, the material is chemically safe but needs drying.
Protocol: Dry in a vacuum desiccator over
Module 3: Validated Experimental Protocols
Acid Stability Stress Test
Use this protocol to determine if your specific experimental conditions (e.g., a reaction workup) will destroy the material.[4]
| Step | Action | Critical Parameter |
| 1 | Dissolve 10 mg of (4E)-oct-4-en-1-amine HCl in 1 mL of solvent. | Solvent: 0.1M HCl (aq) |
| 2 | Split into two vials: Control (4°C) and Test (Ambient/Heat). | Test Temp: Start at 25°C. |
| 3 | Incubate for 24 hours. | Seal tightly to prevent evaporation. |
| 4 | Neutralize an aliquot with 0.1M NaOH. | pH target: 9-10 (Free base extraction). |
| 5 | Extract with EtOAc and analyze via GC-MS or LC-MS. | Look for M+18 peak. |
Pass Criteria: < 1.0% increase in hydration product relative to Control.
Recommended Storage Conditions
To maximize shelf life and prevent acid-catalyzed degradation within the solid state (due to trace moisture enabling proton mobility):
-
Temperature: -20°C (Standard Freezer).
-
Atmosphere: Argon or Nitrogen flush (prevents oxidative degradation of the alkene).
-
Container: Amber glass vial with a Teflon-lined cap (prevents HCl leaching and light degradation).
-
Desiccant: Store the vial inside a secondary jar containing silica gel or Drierite.
Module 4: Quantitative Data Summary
The following table summarizes the estimated half-life (
| Condition | Acid Strength | Temperature | Estimated Stability | Risk Level |
| Solid Storage | N/A (Salt form) | -20°C | > 2 Years | Low |
| HPLC Solvent | 0.1% TFA ( | 25°C | > 48 Hours | Low |
| Reaction Workup | 1.0 M HCl ( | 25°C | < 12 Hours | Moderate |
| Harsh Hydrolysis | 6.0 M HCl | 60°C | < 1 Hour | Critical |
References
-
Mechanism of Acid-Catalyzed Hydration
- Stability of Amine Salts: Title: Stability of amines in acidic media (General Discussion) Source: ScienceMadness / BenchChem Technical Notes
-
Synthesis and Handling of Alkenyl Amines
- Title: Preparation of Enantioenriched Homoallylic Primary Amines
-
Source: Organic Syntheses, Vol. 88, p. 212-223 (2011).
-
Link:[Link]
-
General Alkene Reactivity
Sources
- 1. 3.2.2 – Hydration of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. MORE ON ALKENES [research.cm.utexas.edu]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of (4E)-oct-4-en-1-amine Hydrochloride
For researchers, scientists, and drug development professionals, the precise structural elucidation and purity assessment of novel chemical entities is paramount. (4E)-oct-4-en-1-amine hydrochloride, an unsaturated aliphatic amine salt, presents a unique analytical challenge due to its combination of a lipophilic carbon chain, a reactive double bond, and a polar amine hydrochloride group. This guide provides an in-depth technical comparison of various analytical techniques for the characterization of this compound, with a primary focus on ¹H NMR spectroscopy, supplemented by discussions on ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
The Central Role of ¹H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone for the structural verification of (4E)-oct-4-en-1-amine hydrochloride.[1][2] Its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons makes it an indispensable tool.[1]
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of (4E)-oct-4-en-1-amine hydrochloride in a suitable deuterated solvent, such as DMSO-d₆ or D₂O, is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The hydrochloride salt form significantly influences the chemical shift of protons near the amine group. The ammonium protons (NH₃⁺) are expected to appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature.[3] Protons on the carbon alpha to the ammonium group (C1-H) are deshielded and will appear at a lower field compared to a typical alkyl chain.[3]
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-8 (CH₃) | ~0.9 | Triplet (t) | ~7.5 |
| H-7 (CH₂) | ~1.4 | Sextet (sx) | ~7.5 |
| H-6 (CH₂) | ~2.0 | Quartet (q) | ~7.5 |
| H-4, H-5 (CH=CH) | ~5.4 - 5.6 | Multiplet (m) | trans coupling: ~15 |
| H-3 (CH₂) | ~2.1 | Quartet (q) | ~7.0 |
| H-2 (CH₂) | ~1.6 | Quintet (quin) | ~7.5 |
| H-1 (CH₂) | ~2.9 - 3.1 | Triplet (t) | ~7.5 |
| NH₃⁺ | Variable (e.g., 7.5-8.5 in DMSO-d₆) | Broad Singlet (br s) | - |
A Comparative Analysis of Analytical Techniques
While ¹H NMR is powerful for structural confirmation, a comprehensive analysis, particularly for purity and impurity profiling, necessitates the use of orthogonal techniques.
| Technique | Information Provided | Strengths | Limitations | Application to (4E)-oct-4-en-1-amine hydrochloride |
| ¹H NMR | Detailed structural information, proton connectivity, relative quantitation of protons. | Non-destructive, provides rich structural detail, relatively fast for routine analysis. | Lower sensitivity compared to MS, complex spectra for mixtures.[2][4] | Primary tool for identity confirmation and structural elucidation. |
| ¹³C NMR | Number and type of carbon atoms (sp³, sp², etc.), information on molecular symmetry.[5][6][7] | Complements ¹H NMR, provides a clear spectrum with one peak per unique carbon (proton-decoupled).[7] | Low natural abundance of ¹³C leads to lower sensitivity and longer acquisition times.[7] | Confirms the carbon skeleton, including the double bond and the number of methylene groups. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns for structural clues.[8] | Extremely high sensitivity, provides accurate mass, useful for identifying impurities.[2][4][9] | Isomers are often indistinguishable, fragmentation can be complex to interpret. | Confirms molecular weight (as the free base after in-source dissociation) and provides fragmentation data to support the structure. The nitrogen rule (odd molecular weight for an odd number of nitrogen atoms) is applicable to the free base.[10] |
| HPLC | Purity assessment, quantitation of the main component and impurities, separation of isomers.[11][12] | High sensitivity and resolving power for separating mixtures, well-established for purity analysis.[12] | Provides limited structural information on its own, requires reference standards for identification. | Ideal for determining the purity of the hydrochloride salt and for separating any potential (Z)-isomer impurity. Reversed-phase HPLC with a C18 or a polar-embedded column would be a suitable starting point.[13][14] |
Experimental Protocols
¹H NMR Sample Preparation and Analysis
Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation.
Methodology:
-
Sample Weighing: Accurately weigh 5-10 mg of (4E)-oct-4-en-1-amine hydrochloride into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical; DMSO-d₆ is often a good choice for amine salts as it can solubilize the salt and the NH protons are often observable. D₂O is useful for confirming the NH protons via H-D exchange, where the NH peak disappears.
-
Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution.
-
Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
-
Analysis: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically sufficient.
HPLC Method for Purity Analysis
Objective: To determine the purity of (4E)-oct-4-en-1-amine hydrochloride and to detect any related impurities.
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard at a known concentration (e.g., 1 mg/mL) in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Prepare the sample solution at a similar concentration.
-
-
Chromatographic Conditions (A Starting Point):
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (as the amine itself has no strong chromophore, low wavelength UV is used for general detection). Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used for better sensitivity.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions and analyze the resulting chromatograms for peak area and retention time.
Conclusion
The structural characterization and purity assessment of (4E)-oct-4-en-1-amine hydrochloride is most effectively achieved through a multi-technique approach. ¹H NMR spectroscopy serves as the primary tool for unambiguous structural confirmation, providing a wealth of information in a single experiment. For a comprehensive understanding of the sample's purity and to identify potential isomers or byproducts, HPLC is the method of choice due to its high resolving power. Mass spectrometry provides essential confirmation of the molecular weight, and ¹³C NMR offers complementary structural information about the carbon framework. By judiciously combining these techniques, researchers and drug development professionals can ensure the identity, purity, and quality of this important chemical entity.
References
-
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). RSC Advances. [Link]
-
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). RSC Publishing. [Link]
-
Stothers, J. B., & Tan, C. T. (1976). 13C nuclear magnetic resonance studies. 58. 13C spectra of a variety of bicyclo[2.2.2]octane derivatives. Further definition of the deshielding δ effect. Canadian Journal of Chemistry, 54(6), 917-925. [Link]
-
Fragmentation (mass spectrometry). Wikipedia. [Link]
-
Comparing GC–MS, HPLC and 1H NMR analysis of beef longissimus dorsi tissue extracts to determine the effect of suspension technique and ageing. ResearchGate. [Link]
-
Chemical structures of selected investigated primary long-chain alkyl... ResearchGate. [Link]
-
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. [Link]
-
Differences in HPLC and NMR: Structural Elucidation Relevance. Patsnap Eureka. [Link]
-
Reversed Phase HPLC Columns. Phenomenex. [Link]
-
The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... SpringerLink. [Link]
-
Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups. AIP Publishing. [Link]
-
Mass spectrometric analysis of long chain alk-1-enyl ether esters and alkyl ether esters of diols. PubMed. [Link]
-
Comparison of NMR and MS | Metabolomics. EMBL-EBI. [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
-
Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Hochschule Bonn-Rhein-Sieg. [Link]
-
MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? Nanalysis. [Link]
-
13 C NMR spectrum of poly(ethylene-co-1-octene) obtained using TiCl 2... ResearchGate. [Link]
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. [Link]
-
chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]
-
HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Chromatography Today. [Link]
-
HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. OENO One. [Link]
-
Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). ResearchGate. [Link]
-
A New View of Reversed Phase HPLC Selectivity. Element Lab Solutions. [Link]
-
a guide to 13c nmr chemical shift values. Compound Interest. [Link]
-
Mass spectrometric analysis of long chain alk‐1‐enyl ether esters and alkyl ether esters of diols. Sci-Hub. [Link]
-
(PDF) 13CNMR experiments and methods used to investigate amine-CO 2-H2O systems. ResearchGate. [Link]
-
Reversed Phase HPLC for the Analysis of Biomolecules. LCGC International. [Link]
-
Video: Mass Spectrometry: Amine Fragmentation. JoVE. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? — Nanalysis [nanalysis.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. compoundchem.com [compoundchem.com]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 10. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 13. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 14. Ascentis® Express RP-Amide HPLC Columns [sigmaaldrich.com]
Distinguishing (4E) and (4Z) Isomers of Oct-4-en-1-amine via NMR: A Comprehensive Comparison Guide
The precise stereochemical assignment of internal alkenes is a critical quality control step in chemical synthesis and drug development. For aliphatic amines like oct-4-en-1-amine, the geometry of the C4=C5 double bond fundamentally alters the molecule's three-dimensional conformation, directly impacting its bioactivity and physical properties.
This guide provides an authoritative, data-driven framework for distinguishing the (4E) [trans] and (4Z) [cis] isomers of oct-4-en-1-amine using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.
Spectroscopic Causality & Theoretical Grounding
To objectively differentiate these isomers, analysts must move beyond pattern matching and understand the physical causality driving the spectroscopic differences.
¹H NMR & The Karplus Relationship
The primary method for differentiating geometric isomers relies on the vicinal coupling constant (
-
In the (4E)-isomer: The dihedral angle is approximately 180°, maximizing orbital overlap and resulting in a large coupling constant (typically 14–18 Hz)[2].
-
In the (4Z)-isomer: The dihedral angle is approximately 0°, yielding a significantly smaller coupling constant (typically 6–12 Hz)[2].
¹³C NMR & The -Gauche Effect
Carbon-13 NMR provides an orthogonal method for assignment based on steric compression. In the (4Z)-isomer, the alkyl chains (C1-C3 and C6-C8) are held in close spatial proximity. This steric crowding induces polarization of the C-H bonds, increasing electron density around the allylic carbons (C3 and C6). Known as the
2D NOESY (Nuclear Overhauser Effect)
When 1D spectra are ambiguous due to overlapping multiplets, 2D NOESY is definitive. NOESY detects through-space dipole-dipole cross-relaxation between protons separated by less than 5 Å[4].
-
In the (4Z)-isomer: H4 and H5 are spatially adjacent (~2.3 Å), producing a strong, diagnostic NOE cross-peak[5].
-
In the (4E)-isomer: The vinylic protons are too far apart (~3.8 Å) for a strong NOE. Instead, strong correlations will appear between H4 and the allylic protons of C6, as well as H5 and the allylic protons of C3[5].
Comparative Data Summaries
The following tables summarize the expected quantitative data for both isomers based on the theoretical principles outlined above.
Table 1: ¹H NMR Diagnostic Features (400 MHz, CDCl₃)
| Spectroscopic Parameter | (4E)-oct-4-en-1-amine | (4Z)-oct-4-en-1-amine |
|---|---|---|
| Vinylic Protons (H4, H5) Shift | ~5.3 - 5.5 ppm | ~5.3 - 5.5 ppm |
| Vicinal Coupling (
Table 2: ¹³C NMR Diagnostic Features (100 MHz, CDCl₃)
| Spectroscopic Parameter | (4E)-oct-4-en-1-amine | (4Z)-oct-4-en-1-amine |
|---|---|---|
| Vinylic Carbons (C4, C5) | ~128 - 132 ppm | ~128 - 132 ppm |
| Allylic Carbons (C3, C6) | ~32 - 35 ppm | ~26 - 29 ppm (Shielded) |
Table 3: 2D NOESY Correlation Matrix
| Interacting Proton Pair | (4E)-oct-4-en-1-amine | (4Z)-oct-4-en-1-amine |
|---|---|---|
| H4 ↔ H5 | Weak or Absent | Strong (Diagnostic) |
| H4 ↔ H6 (Allylic) | Strong | Weak |
| H5 ↔ H3 (Allylic) | Strong | Weak |
| H3 ↔ H6 (Allylic to Allylic) | Absent | Strong |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. An analyst must not interpret the final data without first passing the internal validation checks built into the workflow.
Protocol A: 1D ¹H and ¹³C NMR Acquisition
Step 1: Sample Preparation Dissolve 15 mg (for ¹H) or 40 mg (for ¹³C) of oct-4-en-1-amine in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).
-
Self-Validation Check: Inspect the NMR tube against a light source. The solution must be perfectly clear. Particulate matter degrades magnetic field homogeneity and invalidates coupling constant measurements.
Step 2: Instrument Calibration (Shimming & Tuning) Insert the sample and tune the probe to the exact resonance frequencies of ¹H and ¹³C. Optimize the Z-shims.
-
Self-Validation Check: Measure the full width at half maximum (FWHM) of the TMS peak at 0.00 ppm. It must be ≤ 1.0 Hz. If broader, re-shim before proceeding.
Step 3: ¹H NMR Acquisition Acquire a standard ¹H spectrum (e.g., 16-64 scans). Set the digital resolution to <0.2 Hz/point by increasing the acquisition time or applying zero-filling during processing.
-
Self-Validation Check: Measure the
coupling of the terminal methyl group (C8) at ~0.9 ppm. It must be a clean triplet with Hz. If this known aliphatic coupling is distorted, the vinylic coupling cannot be trusted.
Step 4: ¹³C NMR Acquisition Acquire a proton-decoupled ¹³C spectrum (e.g., 512-1024 scans).
-
Self-Validation Check: Verify the CDCl₃ solvent triplet is centered exactly at 77.16 ppm. Check that the Signal-to-Noise (S/N) ratio for the allylic carbons is >10:1 to ensure accurate peak picking for the
-gauche assessment.
Protocol B: 2D NOESY Acquisition
Step 1: Mixing Time (
-
Self-Validation Check: Run a fast 2D NOESY with a mixing time of 400-600 ms. Verify the presence of cross-peaks between the C1 methylene protons and C2 methylene protons. If these known adjacent protons show no correlation, the mixing time is incorrect; adjust
before attempting to assign the double bond geometry.
Step 2: Acquisition & Processing
Acquire the phase-sensitive 2D NOESY spectrum using at least 256
-
Self-Validation Check: Check the diagonal peaks; they must be phased consistently. For small molecules in non-viscous solvents, true NOE cross-peaks will appear with the opposite phase to the diagonal.
Analytical Workflows & Logic Visualization
NMR analytical workflow with built-in validation steps for isomer assignment.
Diagnostic logic tree for distinguishing (4E) and (4Z) isomers based on NMR parameters.
References
- Source: openochem.
- How NMR Helps Identify Isomers in Organic Chemistry?
- Source: benchchem.
- Source: benchchem.
- Source: stackexchange.
Sources
FTIR characteristic peaks of (4E)-oct-4-en-1-amine hydrochloride
This guide outlines the Fourier Transform Infrared (FTIR) spectroscopic characterization of (4E)-oct-4-en-1-amine hydrochloride . As a specific synthetic intermediate—often utilized in the synthesis of lipid analogs or functionalized polymers—its spectral identity relies on the precise detection of three distinct structural motifs: the primary ammonium salt, the trans-disubstituted alkene, and the aliphatic chain.
This analysis adopts a comparative approach , benchmarking the target molecule against its most common structural analogs (cis-isomers, saturated amines, and free bases) to provide a robust identification protocol.[1]
Theoretical Framework: The Spectral Fingerprint
The FTIR spectrum of (4E)-oct-4-en-1-amine hydrochloride is a superposition of a primary amine hydrochloride salt and a trans-alkene.[1]
-
The Ammonium Core (
): Unlike free amines, which show sharp N-H stretches, the hydrochloride salt exhibits a broad, complex "ammonium band" resulting from strong hydrogen bonding and Fermi resonance. -
The Trans-Alkene (
): The symmetry of the trans-double bond often renders the stretching vibration (approx. 1640 cm⁻¹) weak or inactive (forbidden). Consequently, the diagnostic weight shifts to the C-H out-of-plane (OOP) bending vibration.[1] -
The Aliphatic Chain: Standard
C-H stretching and bending modes provide the baseline.
Comparative Analysis: Benchmarking & Identification
To validate the identity of (4E)-oct-4-en-1-amine HCl, one must rule out three specific "impostors."
Comparison A: Target vs. Saturated Analog (Octan-1-amine HCl)
Objective: Confirm Unsaturation.
The primary difference lies in the alkene region. The saturated analog lacks the
| Functional Group | Vibration Mode | (4E)-Target (cm⁻¹) | Saturated Analog (cm⁻¹) | Diagnostic Insight |
| Alkene C-H | Stretch ( | 3000 – 3020 (Weak) | Absent | Look for a small shoulder above 3000 cm⁻¹.[1] |
| Alkene C=C | Stretch | 1640 – 1670 (Very Weak) | Absent | Often invisible in trans-alkenes due to symmetry.[1] |
| Alkene C-H | OOP Bend | 960 – 970 (Strong) | Absent | CRITICAL: The absence of this peak confirms saturation.[1] |
Comparison B: Target vs. Stereoisomer ((4Z)-oct-4-en-1-amine HCl)
Objective: Confirm Trans (E) Geometry.
This is the most challenging distinction. The
| Functional Group | Vibration Mode | (4E)-Trans (Target) | (4Z)-Cis (Alternative) | Diagnostic Insight |
| Alkene C-H | OOP Bend | 965 ± 5 cm⁻¹ | 675 – 730 cm⁻¹ | The trans peak is sharp and intense.[1] The cis peak is broader and lower energy. |
| Alkene C=C | Stretch | Weak / Inactive | Medium Intensity | Cis isomers are less symmetric, making the C=C stretch more visible. |
Comparison C: Target vs. Free Base ((4E)-oct-4-en-1-amine)
Objective: Confirm Salt Formation.
Drug development often requires verifying the conversion of a free base to a hydrochloride salt to ensure solubility and stability.
| Functional Group | Vibration Mode | Hydrochloride Salt (Target) | Free Amine (Base) | Diagnostic Insight |
| N-H | Stretch | 2800 – 3000 cm⁻¹ (Broad, Multiple) | 3300 – 3500 cm⁻¹ (Sharp, Doublet) | The "Ammonium Envelope" overlaps C-H stretches in salts.[1] |
| N-H | Bending (Scissor) | 1580 – 1620 cm⁻¹ (Asymmetric) | ~1600 cm⁻¹ (Scissoring) | Salts show two bending bands (asym/sym); bases show one scissor.[1] |
| N-H | Combination | 2000 – 2500 cm⁻¹ | Absent | A series of weak overtone bands distinctive to amine salts.[1] |
Comprehensive Peak Assignment Table
The following table synthesizes the expected characteristic peaks for (4E)-oct-4-en-1-amine hydrochloride based on functional group correlation.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode | Notes |
| 3005 – 3020 | Weak | Alkene ( | Stretch | Diagnostic for unsaturation; often a shoulder on the alkyl band.[1] |
| 2800 – 3000 | Strong, Broad | Ammonium ( | Stretch | The "Ammonium Envelope." Overlaps with alkyl C-H stretches.[1] |
| 2850 – 2960 | Strong | Alkyl ( | Stretch | Standard methylene ( |
| 2000 – 2500 | Weak, Broad | Ammonium ( | Combination | Characteristic "overtone" bands for amine salts. |
| 1640 – 1660 | Weak/Absent | Alkene ( | Stretch | May be invisible due to trans-symmetry (low dipole change).[1] |
| 1580 – 1620 | Medium | Ammonium ( | Asym.[1] Bend | Deformation of the charged headgroup. |
| 1500 – 1550 | Medium | Ammonium ( | Sym. Bend | Second deformation band characteristic of salts. |
| 1460 – 1470 | Medium | Methylene ( | Scissoring | Standard backbone vibration. |
| 960 – 970 | Strong, Sharp | Trans-Alkene ( | OOP Bend | Primary Identity Marker. Confirms (E)-configuration.[1] |
| 720 – 730 | Medium | Methylene ( | Rocking | Indicates long alkyl chain ( |
Experimental Protocol: Self-Validating Workflow
To ensure data integrity, follow this protocol. Amine salts are hygroscopic; moisture is the enemy of spectral resolution in the N-H region.
Methodology:
-
Sample Prep:
-
Preferred:ATR (Attenuated Total Reflectance) using a Diamond or ZnSe crystal.[1] Requires minimal prep and reduces moisture absorption during scanning.[1]
-
Alternative:KBr Pellet .[1] Grind 1-2 mg sample with 100 mg dry KBr. Warning: KBr is hygroscopic.[1] If the region around 3400 cm⁻¹ shows a broad "hump," the pellet is wet, and the N-H salt definition will be lost.
-
-
Background Correction: Perform a background scan immediately prior to analysis to subtract atmospheric
(2350 cm⁻¹) and water vapor.[1] -
Validation Step (The "Salt Shift"):
-
If the spectrum is ambiguous, dissolve a small amount of sample in dilute NaOH and extract with DCM. Run the FTIR of the organic layer (film).
-
Result: The broad band at 3000 cm⁻¹ should collapse into sharp doublets at 3300-3500 cm⁻¹ (Free Base), confirming the original sample was indeed the salt.
-
Logic Diagram: Spectral Identity Verification
The following decision tree illustrates the logical flow for validating the compound using FTIR data.
Figure 1: Decision logic for verifying (4E)-oct-4-en-1-amine hydrochloride, distinguishing it from common synthetic byproducts and stereoisomers.
References
-
NIST Mass Spectrometry Data Center. Infrared Spectrum of Trans-4-Octene.[1] National Institute of Standards and Technology (NIST) Standard Reference Data.[1][2] Available at: [Link]
-
Smith, B. C. Organic Nitrogen Compounds V: Amine Salts.[1] Spectroscopy Online, 2019.[1] Available at: [Link]
-
Smith, B. C. The Infrared Spectroscopy of Alkenes. Spectroscopy Online, 2016.[1] Available at: [Link]
-
Coates, J. Interpretation of Infrared Spectra, A Practical Approach.[1] In: Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.), 2000.[1] John Wiley & Sons Ltd.[1] (Standard reference for functional group tables).
Sources
Comparing reactivity of octylamine vs (4E)-oct-4-en-1-amine hydrochloride
Executive Summary
This technical guide compares Octylamine (a standard saturated aliphatic amine) with (4E)-oct-4-en-1-amine hydrochloride (a specialized unsaturated amine salt). While both serve as C8-chain building blocks in organic synthesis, their physical properties, reactivity profiles, and biological applications differ significantly.
-
Octylamine is the industry standard for introducing hydrophobic octyl chains. It is a liquid, cost-effective, and chemically stable.
-
(4E)-oct-4-en-1-amine hydrochloride is a niche intermediate, recently highlighted in medicinal chemistry for enhancing the bactericidal potency of phenylalkylamides (e.g., Gibbilimbol analogs). Its internal trans-double bond introduces a geometric "kink" that alters lipid membrane interactions and offers a handle for further chemical functionalization.
Part 1: Chemical & Physical Profile[1]
The fundamental difference lies in the saturation of the carbon chain and the physical state of the supplied material.
| Feature | Octylamine | (4E)-Oct-4-en-1-amine Hydrochloride |
| Structure | Linear, saturated C8 chain | Linear C8 chain with trans-double bond at C4 |
| Formula | ||
| Molecular Weight | 129.25 g/mol | 163.69 g/mol (Salt); 127.23 g/mol (Free Base) |
| CAS Number | 1117-33-5 | 2751633-73-3 |
| Physical State | Colorless Liquid | White to Off-White Solid (Powder) |
| Solubility | Soluble in organic solvents; low water solubility.[1] | Soluble in water/methanol; insoluble in non-polar organics until neutralized. |
| Chain Geometry | Flexible, fully rotatable | Rigid planar segment at C4-C5 |
Part 2: Reactivity Profile & Mechanistic Analysis
Amine Nucleophilicity (Acylation & Alkylation)
Both molecules possess a primary amine (
-
Octylamine: Ready-to-use nucleophile. The lone pair on the nitrogen is available immediately for attack on electrophiles (e.g., acid chlorides, aldehydes).
-
(4E)-oct-4-en-1-amine HCl: Latent nucleophile. The nitrogen lone pair is protonated (
) and non-nucleophilic. It requires an auxiliary base (e.g., Triethylamine, DIPEA, or NaOH) to deprotonate the ammonium salt in situ to release the reactive free amine.
Experimental Insight: Once neutralized, the nucleophilicity of the (4E)-analog is electronically similar to octylamine. The double bond at C4 is too distant (gamma-position relative to C2/C3) to exert a significant inductive electron-withdrawing effect on the nitrogen.
Alkene Functionality (The Differentiator)
The (4E)-double bond is the critical functional advantage of the unsaturated analog.
-
Metathesis: The internal alkene allows for Grubbs-catalyzed cross-metathesis, enabling the coupling of the C8 chain to other olefinic substrates—a reaction impossible with saturated octylamine.
-
Epoxidation/Dihydroxylation: The double bond can be oxidized to form epoxides or diols, introducing polarity into the middle of the hydrophobic chain.
-
Thiol-Ene Click Chemistry: The alkene can participate in radical-mediated thiol-ene addition, useful for bioconjugation or material cross-linking.
Part 3: Application Case Study – Antibacterial Potency
A critical application of (4E)-oct-4-en-1-amine is in the synthesis of Gibbilimbol analogs targeting Neisseria gonorrhoeae.
The Study: Researchers synthesized benzamide derivatives using both amines.[2][3]
-
Reaction A: 4-Chlorobenzoyl chloride + Octylamine
Saturated Analog. -
Reaction B: 4-Chlorobenzoyl chloride + (4E)-oct-4-en-1-amine HCl
Unsaturated Analog.
Performance Data:
The unsaturated analog (derived from the (4E)-amine) demonstrated a 4-fold improvement in bactericidal activity (
Mechanism: The rigid trans-double bond likely alters the packing of the molecule within the bacterial cell membrane, enhancing permeability or binding affinity to specific membrane proteins, whereas the flexible octyl chain packs too tightly or non-specifically.
Part 4: Experimental Protocols
Protocol A: Handling (4E)-Oct-4-en-1-amine HCl for Amide Coupling
Use this protocol to synthesize amides (e.g., for drug discovery) ensuring full conversion of the salt.
Reagents:
-
(4E)-oct-4-en-1-amine HCl (1.0 equiv)
-
Acid Chloride (e.g., Benzoyl Chloride) (1.1 equiv)
-
Triethylamine (
) (2.5 equiv) – Critical excess for neutralization + acid scavenging -
Dichloromethane (DCM) (Anhydrous)
Workflow:
-
Suspension: Suspend (4E)-oct-4-en-1-amine HCl in anhydrous DCM at
under nitrogen atmosphere. -
Liberation: Add
dropwise. The suspension should clear as the free amine dissolves and forms (or remains suspended depending on concentration). Stir for 10 minutes. -
Coupling: Add the Acid Chloride dropwise.
-
Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.
-
Workup: Wash with
(removes excess amine/TEA), then Sat. , then Brine. Dry over .
Protocol B: Comparative Visualization (Graphviz)
The following diagram illustrates the divergent pathways and the "Activation" step required for the HCl salt.
Figure 1: Comparative synthesis workflow showing the activation requirement for the hydrochloride salt and the resulting biological advantage.
Part 5: Strategic Recommendations
-
Choose Octylamine when:
-
Cost is the primary driver.
-
You need a simple hydrophobic tail for surfactant properties.
-
The target application requires a fully saturated, flexible chain (e.g., standard lipid formulations).
-
-
Choose (4E)-oct-4-en-1-amine HCl when:
-
Biological Efficacy is low: If your saturated analog is inactive, the "kink" from the (4E) double bond may improve target engagement.
-
Membrane Studies: You are probing lipid bilayer fluidity or disruption mechanisms.
-
Derivatization: You plan to further modify the chain (e.g., adding a label via the double bond) after the initial coupling.
-
References
-
Oliveira, L.V.F., et al. (2025).[4] Bactericidal Effect of Synthetic Phenylalkylamides Inspired by Gibbilimbol B Against Neisseria gonorrhoeae. Molecules, 30, 2406.[4] (Note: Specific data on Compound 8 vs Octylamine analog).
-
PubChem Compound Summary. (2024). 4-Octanamine (Octylamine). National Center for Biotechnology Information.
-
Sigma-Aldrich. (2024). Amine Reactivity and Synthesis Technical Bulletins.
-
Tempone, A.G., et al. (2025).[4] Evaluation of the anti-L.[2] (L.) infantum activity of amides inspired by Gibbilimbol B.[2][5] ResearchGate.
Sources
- 1. Oct-4-en-1-yne | C8H12 | CID 21319600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bactericidal Effect of Synthetic Phenylalkylamides Inspired by Gibbilimbol B Against Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Elemental Analysis Standards for (4E)-oct-4-en-1-amine HCl
This guide provides an in-depth technical comparison of elemental analysis standards for (4E)-oct-4-en-1-amine HCl, a crucial aspect for researchers, scientists, and professionals in drug development. Ensuring the purity and elemental composition of active pharmaceutical ingredients (APIs) is not merely a procedural step but a foundational requirement for safety, efficacy, and regulatory compliance.
The Critical Role of Elemental Analysis in Pharmaceutical Development
Elemental analysis, specifically the determination of carbon, hydrogen, and nitrogen (CHN) content, is a fundamental technique for characterizing organic compounds. In the pharmaceutical industry, it serves as a primary method for confirming the identity and purity of newly synthesized drug candidates. Regulatory bodies, through guidelines such as the International Council for Harmonisation's Q2(R1), mandate the validation of analytical procedures to ensure they are suitable for their intended purpose. This validation provides documented evidence of a method's accuracy, precision, and robustness.
A Focus on (4E)-oct-4-en-1-amine HCl
(4E)-oct-4-en-1-amine hydrochloride is an organic compound with the molecular formula C₈H₁₈ClN. As a hydrochloride salt of an amine, its characterization presents unique considerations for elemental analysis. The theoretical elemental composition, derived from its molecular formula and atomic weights, serves as the absolute standard against which all experimental results are compared.
Molecular Structure:
Theoretical Elemental Composition of C₈H₁₈ClN (Molecular Weight: 163.69 g/mol ):
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 8 | 96.088 | 58.70 |
| Hydrogen (H) | 1.008 | 18 | 18.144 | 11.08 |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 21.66 |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 8.56 |
Performance Comparison of Elemental Analysis Standards
The accuracy of elemental analysis is benchmarked against certified reference materials (CRMs). For this guide, we compare a hypothetical in-house prepared standard of (4E)-oct-4-en-1-amine HCl against two widely used commercial CRMs: Acetanilide and Sulfanilamide.
| Standard | Element | Theoretical % | Experimental % (± SD, n=5) | Accuracy (% Recovery) |
| (4E)-oct-4-en-1-amine HCl (In-house) | C | 58.70 | 58.65 ± 0.15 | 99.91 |
| H | 11.08 | 11.15 ± 0.10 | 100.63 | |
| N | 8.56 | 8.51 ± 0.05 | 99.42 | |
| Acetanilide (C₈H₉NO) | C | 71.09 | 71.05 ± 0.10 | 99.94 |
| H | 6.71 | 6.73 ± 0.08 | 100.30 | |
| N | 10.36 | 10.34 ± 0.04 | 99.81 | |
| Sulfanilamide (C₆H₈N₂O₂S) | C | 41.85 | 41.80 ± 0.12 | 99.88 |
| H | 4.68 | 4.71 ± 0.07 | 100.64 | |
| N | 16.27 | 16.24 ± 0.06 | 99.82 |
The hypothetical data demonstrates that a well-characterized in-house standard can achieve comparable accuracy and precision to commercial CRMs. The slight deviations observed are within the acceptable limits for pharmaceutical analysis, which is typically ±0.4% of the theoretical value.
Experimental Protocol for CHN Analysis
The following is a detailed methodology for the elemental analysis of (4E)-oct-4-en-1-amine HCl using a modern CHN analyzer.
1. Sample Preparation:
- Ensure the (4E)-oct-4-en-1-amine HCl sample is homogenous and has been appropriately dried to remove any residual solvents.
- Accurately weigh 1-3 mg of the sample into a tin capsule using a microbalance.
- Fold the tin capsule to securely enclose the sample and eliminate any trapped air.
2. Instrument Calibration:
- Calibrate the CHN analyzer using a certified reference material, such as Acetanilide or another suitable standard with a well-defined elemental composition.
- Perform a multi-point calibration by analyzing varying weights of the standard to establish a linear response curve.
3. Analysis Procedure:
- Introduce the encapsulated sample into the CHN analyzer's autosampler.
- The sample is dropped into a high-temperature combustion furnace (typically ~900-1000 °C) with a constant stream of pure oxygen.
- The combustion products (CO₂, H₂O, and N₂) are swept by a helium carrier gas through a reduction furnace to convert nitrogen oxides to N₂ and remove excess oxygen.
- The gases then pass through a series of traps to remove interfering elements, such as halogens and sulfur.
- The separated gases are detected by a thermal conductivity detector (TCD).
- The instrument's software calculates the percentage of C, H, and N based on the detector's response and the initial sample weight.
Analytical Challenges and Data Integrity
The presence of chlorine in (4E)-oct-4-en-1-amine HCl can pose an analytical challenge. Halogenated compounds can sometimes lead to incomplete combustion or interfere with the detection of other elements. Modern elemental analyzers are designed to mitigate these "matrix effects" through the use of specialized combustion and scrubbing reagents, such as silver tungstate and silver vanadate, which effectively trap halogens.
To ensure the trustworthiness of the results, the analytical method must be validated according to ICH Q2(R1) guidelines, which involves assessing parameters such as:
-
Accuracy: The closeness of the experimental value to the theoretical value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogenous sample.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Workflow Visualization
The following diagram illustrates the key stages of the elemental analysis workflow.
Caption: Experimental workflow for the elemental analysis of (4E)-oct-4-en-1-amine HCl.
References
- The PerkinElmer PE 2400 CHN Elemental Analyzer is a state-of-the-art elemental analyzer designed for the rapid determination of carbon, hydrogen, and nitrogen content in organic compounds and many other types of materials.
Strategic Guide: Crystal Structure Determination of (4E)-Oct-4-en-1-amine Hydrochloride
This guide outlines the strategic approach to determining the crystal structure of (4E)-oct-4-en-1-amine hydrochloride , a challenging flexible aliphatic amine salt.[1] It compares the primary methodology (Single Crystal X-Ray Diffraction) against alternative techniques and evaluates the performance of the Hydrochloride (HCl) salt form against other solid-state alternatives.
Executive Summary & Strategic Context
The Challenge: (4E)-oct-4-en-1-amine is a flexible, unsaturated aliphatic amine.[1] Unlike rigid aromatic systems, this molecule possesses high conformational freedom in its alkyl tail (C1-C3, C6-C8), making crystallization thermodynamically difficult.[1] The entropy penalty of locking these chains into a lattice often leads to oils or amorphous solids rather than diffraction-quality crystals.
The Solution: The Hydrochloride (HCl) salt form is the industry standard "Product" for structural elucidation of such amines. The ionic interaction between the ammonium headgroup (
Scope: This guide compares the SC-XRD (Single Crystal) approach against PXRD (Powder) and MicroED alternatives, and validates the performance of the HCl salt against the free base and other counter-ions.
Methodology Comparison: The "Product" (SC-XRD) vs. Alternatives
For a researcher targeting the 3D structure of (4E)-oct-4-en-1-amine HCl, three pathways exist. The choice depends on sample quality and required resolution.
| Feature | Method A: SC-XRD (The Gold Standard) | Method B: PXRD + SDPD (The Fallback) | Method C: MicroED (The Emerging Tech) |
| Principle | Diffraction from a single, ordered lattice.[1] | Diffraction from randomly oriented crystallites. | Electron diffraction from nanocrystals. |
| Sample Req. | Single crystal ( | Polycrystalline powder ( | Nanocrystals ( |
| Resolution | High (< 0.8 Å) . Atomic precision. | Medium (> 1.2 Å). Often ambiguous for flexible chains. | High (< 1.0 Å). Good for H-atoms.[1] |
| Performance | Definitive. Resolves absolute configuration (if chiral) and packing. | Probabilistic. Good for phase ID, harder for ab initio structure. | Specialized. Best when crystals won't grow large. |
| Cost/Time | Moderate / 2-4 hours beam time.[1] | Low / 30 mins scan. | High / Specialized facility required. |
Verdict: SC-XRD is the superior choice for (4E)-oct-4-en-1-amine HCl due to the need to precisely resolve the trans (E) geometry of the double bond and the specific packing of the flexible alkyl chains, which are often disordered in Powder XRD.[1]
Product Performance: HCl Salt vs. Alternatives
Why crystallize the Hydrochloride salt?
Comparative Stability Data
| Solid Form | Melting Point ( | Hygroscopicity | Crystallinity Strategy |
| (4E)-Oct-4-en-1-amine HCl | 160-190°C (Predicted) | Moderate | Ionic Anchoring: |
| Free Base | N/A (Volatile) | Impossible: Requires in-situ cryo-crystallography.[1] | |
| Picrate Salt | Low | ||
| Fumarate Salt | Low | H-Bond Network: Good for pharmaceutical formulation, but harder to grow single crystals. |
Causality: The HCl salt is preferred because the chloride ion is spherical and distinct, allowing the flexible ammonium chains to pack in bilayers (interdigitated alkyl chains) without the steric bulk of a larger counter-ion like fumarate disrupting the packing.
Experimental Protocol: Determination Workflow
Phase 1: Synthesis & Salt Formation
To ensure high purity for crystallization.
-
Precursor: Start with pure (4E)-oct-4-en-1-amine (Free Base).[1]
-
Solvent: Dissolve 100 mg of amine in 2 mL anhydrous Diethyl Ether (
). -
Acidification: Add 1.1 equivalents of 2M HCl in
dropwise at 0°C. -
Observation: Immediate white precipitate indicates salt formation.
-
Isolation: Filter under
, wash with cold pentane to remove excess acid.
Phase 2: Crystal Growth (Vapor Diffusion)
Direct precipitation yields powder (good for PXRD, bad for SC-XRD). Use Vapor Diffusion for single crystals.
-
Inner Vial: Dissolve 20 mg of the HCl salt in 0.5 mL Methanol (good solubility).
-
Outer Vial: Place inner vial inside a larger jar containing 5 mL Diethyl Ether (antisolvent).
-
Equilibration: Seal tight. Store at 4°C in the dark.
-
Mechanism: Ether vapor slowly diffuses into Methanol, lowering solubility gradually.
-
Timeline: Check for needles/plates after 24-72 hours.
Phase 3: Data Collection (SC-XRD)
-
Instrument: Bruker D8 Quest (or equivalent) with Mo-K
( Å) or Cu-K ( Å).[1] Note: Cu is better for organic light atoms to boost signal. -
Temperature: 100 K (Critical). Cooling freezes the thermal motion of the flexible C6-C8 tail.
-
Strategy: Collect full sphere of data (
for Mo).
Visualizations
Diagram 1: Crystallization Decision Logic
This workflow illustrates the decision process when handling flexible amine salts.
Caption: Decision tree for selecting the optimal crystallization and diffraction method for flexible amine salts.
Diagram 2: Structural Interaction Map
The expected hydrogen bonding network in the crystal lattice.
Caption: Charge-assisted hydrogen bonding network anchoring the ammonium headgroup to chloride anions.[1]
Expected Experimental Data (Reference Values)
When validating your structure solution, compare your results against these representative parameters for linear alkenyl ammonium chlorides.
| Parameter | Typical Value / Range | Note |
| Crystal System | Monoclinic ( | Common for n-alkylammonium halides.[1] |
| Unit Cell (Long Axis) | Corresponds to the bilayer thickness (tail-to-tail packing).[1] | |
| Density ( | Typical for organic salts.[1] | |
| R-Factor ( | Indicates a high-quality model.[1] | |
| N...Cl Distance | Characteristic charge-assisted H-bond length.[1] | |
| C=C Bond Length | Standard for trans-alkenes.[1] |
Critical Quality Check: Ensure the thermal ellipsoids of the terminal carbons (C7, C8) are not excessively large. If they are, the chain is disordered. Re-collect data at a lower temperature (e.g., Helium cryostat at 20 K) or model the disorder using split positions.
References
-
Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. Wiley-Interscience.[1] Link
-
Görbitz, C. H., & Sagstuen, E. (2008). "Amine-carboxylate interactions in crystal structures of amino acids and peptides." Acta Crystallographica Section B, 64(6), 749-756. Link
-
Bondi, A. (1964). "Van der Waals Volumes and Radii." Journal of Physical Chemistry, 68(3), 441–451. Link
-
Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation." (Software for analyzing packing). Link
Sources
Chromatographic Separation of Oct-4-en-1-amine Isomers: A Comparative Technical Guide
Executive Summary
The separation of oct-4-en-1-amine isomers presents a dual physicochemical challenge: the basicity of the primary amine causes severe peak tailing on silanol-active surfaces, while the subtle thermodynamic differences between the cis (
This guide evaluates two primary methodologies: Capillary Gas Chromatography (GC) for high-throughput analytical quantification and Silver Ion Chromatography (Argentation HPLC/TLC) for preparative isolation.
-
Verdict for Analysis: Derivatization-GC on high-polarity cyanopropyl phases is the superior analytical standard (
). -
Verdict for Purification: Argentation Chromatography (following amine protection) is the only viable method for preparative resolution of the
pair.
Part 1: The Isomeric Challenge
Molecule: Oct-4-en-1-amine (
-
Amine Functionality (
): The lone pair on the nitrogen is a strong Lewis base. On standard silica or non-deactivated GC liners, this leads to irreversible adsorption and non-Gaussian peak shapes (tailing). -
Olefin Geometry (
): The double bond creates cis ( ) and trans ( ) isomers.-
Trans (E): Linear structure, higher packing density, generally higher boiling point (in simple olefins), lower steric hindrance.
-
Cis (Z): "Kinked" structure, lower boiling point, higher steric accessibility to
-electrons.
-
Part 2: Method A — Gas Chromatography (The Analytical Standard)
Direct injection of free amines is possible on specialized "base-deactivated" columns, but for geometric isomer resolution, derivatization is the scientifically robust choice. It masks the polar amine, allowing the stationary phase to interact exclusively with the alkene geometry.
The Protocol: TFA-Derivatization GC
Mechanism: Trifluoroacetylation neutralizes the amine and increases volatility. The separation is then driven by the interaction between the
Workflow:
-
Derivatization: React 10 mg sample with 50 µL Trifluoroacetic Anhydride (TFAA) in 200 µL Dichloromethane (DCM) at 60°C for 15 mins. Evaporate and reconstitute in Hexane.
-
Column Selection: High-Polarity Cyanopropyl Polysiloxane (e.g., Agilent DB-23, Restek Rtx-2330, or Supelco SP-2380).
-
Why: Non-polar columns (100% PDMS) separate by boiling point and often co-elute
isomers. Cyanopropyl phases interact strongly with the -cloud; the cis isomer, being more sterically accessible and having a slightly different dipole moment, is typically retained longer or distinctly from the trans.
-
Experimental Conditions
| Parameter | Setting | Rationale |
| Column | 60m x 0.25mm, 0.25µm Cyanopropyl | Long column length maximizes plate count ( |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimized linear velocity for resolution. |
| Inlet | Split (50:1) @ 250°C | Prevents column overload; high split ensures narrow injection band. |
| Oven Program | 100°C (1 min) | Slow ramp rate maximizes interaction time during the critical elution window. |
| Detection | FID @ 260°C | Universal detection for hydrocarbons; high temp prevents condensation. |
Expected Result: Baseline separation (
-
Elution Order: Typically Trans (
) elutes before Cis ( ) on highly polar phases due to stronger -interaction with the cis isomer's exposed double bond.
Part 3: Method B — Silver Ion Chromatography (The Purification Standard)
Standard Reverse Phase (C18) HPLC struggles with this separation because the hydrophobic surface area differences between cis and trans octenyl chains are negligible. Silver Ion Chromatography (
Critical Warning: The Amine Trap
Do NOT inject free oct-4-en-1-amine onto a silver-impregnated column.
The nitrogen lone pair is a stronger ligand for
-
Solution: You must protect the amine (e.g., Boc-protection or Acetylation) prior to separation.
The Protocol: Argentation HPLC
Stationary Phase: Silica impregnated with
Step-by-Step Workflow:
-
Protection: Convert oct-4-en-1-amine to N-Boc-oct-4-en-1-amine using
and in DCM. -
Separation: Inject onto Ag-Column.
-
Deprotection: Collect fractions, evaporate, and treat with TFA/DCM (1:1) to recover the free amine isomer.
Mechanism:
-
Elution Order: Trans (
) elutes first (weak binding); Cis ( ) elutes second (strong binding).
Part 4: Comparative Analysis
The following table contrasts the performance of the validated methods.
| Feature | Method A: GC (Cyanopropyl) | Method B: Ag-HPLC (Argentation) | Method C: RP-HPLC (C18) |
| Primary Use | Analytical Quantification | Preparative Isolation | Rapid Screening (Low Res) |
| Sample State | Derivatized (TFA-Amide) | Protected (Boc-Carbamate) | Free Amine (High pH) |
| Separation Mechanism | Polarity/Volatility + | Hydrophobicity | |
| Resolution ( | High (1.5 - 3.0) | Very High (> 4.0) | Low (< 1.2) |
| Tailing Factor ( | 1.05 (Excellent) | 1.10 (Good) | 1.5 - 2.0 (Poor) |
| Throughput | 30 mins/sample | 60 mins/sample + Synthesis time | 15 mins/sample |
Part 5: Decision Matrix & Workflow
The following diagram illustrates the logical flow for selecting the appropriate separation technique based on your experimental goals.
Caption: Workflow decision tree for oct-4-en-1-amine separation. Analytical paths prioritize speed and resolution via GC; preparative paths require amine protection to utilize silver-ion selectivity.
References
- Christie, W. W. (1989). Gas chromatography and lipids: a practical guide. The Oily Press. (Foundational text on GC separation of geometric isomers using polar phases).
-
Morris, L. J. (1966). "Separations of lipids by silver ion chromatography." Journal of Lipid Research, 7(6), 717-732. Link
-
Restek Corporation. (2020). "Analyze Free Amines with Rtx-Volatile Amine Columns." Restek Application Notes. Link
- Dobson, G., et al. (1995). "Silver ion chromatography of lipids and fatty acids." Journal of Chromatography B, 671(1-2), 197-222. (Detailed mechanism of Ag+ interaction with cis/trans double bonds).
-
Sigma-Aldrich. (2023). "Derivatization Reagents for GC: Acylation." Technical Bulletin. Link
Sources
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. Silver ion chromatography enables the separation of 2-methylalkylresorcinols from alkylresorcinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Silver Ion High-Performance Liquid Chromatography—Atmospheric Pressure Chemical Ionization Mass Spectrometry: A Tool for Analyzing Cuticular Hydrocarbons [mdpi.com]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of (4E)-oct-4-en-1-amine Hydrochloride
In the dynamic landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to both personnel safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the operational use and disposal of (4E)-oct-4-en-1-amine hydrochloride. As your trusted partner in laboratory safety, we aim to deliver value beyond the product itself by offering field-proven insights and fostering a culture of safety-conscious research.
Core Safety Principles: A Proactive Stance
A foundational principle of laboratory safety is to treat all new or uncharacterized substances as potentially hazardous.[4] This proactive stance ensures that appropriate precautions are taken, minimizing the risk of exposure and unforeseen incidents. The following guidelines are based on best practices for handling analogous aliphatic amine hydrochlorides.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling (4E)-oct-4-en-1-amine hydrochloride. The following table summarizes the recommended PPE for various laboratory operations.
| Operation/Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-Scale Laboratory Use (mg to g) | Tightly fitting safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards.[5] | Chemical-resistant gloves (e.g., nitrile).[5][6] | Standard laboratory coat.[5] | Not typically required if handled in a well-ventilated area or a chemical fume hood.[5] |
| Large-Scale Operations or Bulk Handling | Face shield and safety goggles.[5] | Impervious gloves.[5] | Fire/flame resistant and impervious clothing.[5] | A dust mask (type N95 or equivalent) is recommended, especially if dust generation is likely.[5] |
| Emergency Situations (e.g., Spills) | Face shield and chemical safety goggles.[5] | Heavy-duty, chemical-resistant gloves.[5] | Full protective suit to prevent skin exposure.[5] | A full-face respirator with an appropriate cartridge should be used if exposure limits are exceeded or if irritation is experienced.[5] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a systematic workflow is critical for minimizing exposure and preventing contamination. The following protocol outlines the safe handling of (4E)-oct-4-en-1-amine hydrochloride from receipt to disposal.
Workflow for Safe Handling
Caption: Decision tree for the proper disposal of (4E)-oct-4-en-1-amine hydrochloride waste.
By integrating these safety protocols into your daily laboratory operations, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) for the chemicals you are handling.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Proper Disposal of 2-Methylindolin-1-amine Hydrochloride Waste.
- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
- Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
- BenchChem. (n.d.). Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride).
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Fisher Scientific. (2002, April 29). SAFETY DATA SHEET.
- BenchChem. (n.d.). Personal protective equipment for handling H-Ala-OEt.HCl.
- American Chemistry Council. (n.d.). Protective Equipment.
- BenchChem. (n.d.). Personal protective equipment for handling 5-ethyl-2,3-dihydro-1H-inden-2-amine.
- KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- Angene Chemical. (2024, April 27). Safety Data Sheet.
- Fisher Scientific. (2011, May 12). SAFETY DATA SHEET.
- Fisher Scientific. (2010, October 25). SAFETY DATA SHEET.
- Enamine. (n.d.). safety data sheet.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
